molecular formula C16H18O3 B2677231 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 306321-63-1

3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Número de catálogo: B2677231
Número CAS: 306321-63-1
Peso molecular: 258.317
Clave InChI: JWBZDJHUHBRAOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 306321-63-1) is a synthetic alkoxylated derivative of the 6H-benzo[c]chromen-6-one core structure, which is the foundational scaffold of Urolithins—bioavailable metabolites of the natural product Ellagic Acid . This compound is of significant interest in early discovery research, particularly in the field of neuroscience, for its potential as a phosphodiesterase 2 (PDE2) inhibitor . PDE2 is an enzyme target in the central nervous system for cognitive disorders, and its inhibition is a recognized strategy for enhancing neuronal communication . Research indicates that this compound and its structural analogs demonstrate promising PDE2 inhibitory activity and have shown protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cell models, suggesting potential neuroprotective applications . The compound is provided for research purposes only. Buyer assumes responsibility to confirm product identity and/or purity. This product is not for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-2-9-18-11-7-8-13-12-5-3-4-6-14(12)16(17)19-15(13)10-11/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBZDJHUHBRAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: 3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (often designated as Compound 4b in literature) is a synthetic, saturated analog of the naturally occurring urolithin scaffold. Urolithins—gut microbiome metabolites of ellagitannins—exhibit profound anti-inflammatory, neuroprotective, and anti-aging properties. By saturating the C-ring and functionalizing the 3-hydroxyl position with a propoxy group, medicinal chemists have engineered this derivative to probe the hydrophobic binding pockets of specific enzymes, most notably Phosphodiesterase II (PDE2) .

This whitepaper provides an in-depth analysis of the structural rationale, self-validating synthetic methodologies, and biological applications of this specific etherified tetrahydrobenzochromenone, serving as a definitive resource for drug development professionals.

Rational Drug Design: Targeting the PDE2 Hydrophobic Pocket

Phosphodiesterase II (PDE2) is a critical enzyme that hydrolyzes cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling cascades linked to neuroplasticity, memory, and cognitive function. Inhibiting PDE2 is a major therapeutic target for neurodegenerative diseases.

The lead compound, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, exhibits weak PDE2 inhibition (IC₅₀ = 93.24 μM) due to insufficient occupation of the PDE2 hydrophobic pocket (H-pocket) . To optimize binding affinity, the 3-hydroxyl group is subjected to O-alkylation. The introduction of a straight-chain propoxy group increases the molecule's lipophilicity, allowing it to project deeper into the H-pocket. While structure-activity relationship (SAR) studies reveal that branched chains (e.g., isopropoxy) offer a slightly superior steric fit, the 3-propoxy derivative remains a critical intermediate for understanding the spatial constraints of the PDE2 allosteric site.

PDE2_Pathway Stimulus Upstream Signal (e.g., Glutamate) Cyclases Adenylyl/Guanylyl Cyclases Stimulus->Cyclases Activates CyclicNucs cAMP / cGMP (Active Messengers) Cyclases->CyclicNucs Synthesizes PDE2 PDE2 Enzyme (Phosphodiesterase II) CyclicNucs->PDE2 Hydrolyzed by InactiveNucs 5'-AMP / 5'-GMP (Inactive Metabolites) PDE2->InactiveNucs Converts to Inhibitor 3-Propoxy-THU (Allosteric/H-Pocket Probe) Inhibitor->PDE2 Competitive Inhibition

Figure 1: PDE2 regulation and targeted inhibition by tetrahydrobenzochromenones.

Physicochemical Profiling & Spectral Validation

To ensure rigorous quality control during synthesis, the physicochemical and spectral properties of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one must be precisely mapped. The data below summarizes the quantitative benchmarks required for compound verification.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular Formula C₁₆H₁₈O₃
Monoisotopic Mass 258.12558 Da
Appearance White solid
Melting Point 107.1–108.3 °C
Typical Yield ~52.3% (from 1-bromopropane alkylation)
Table 2: Spectral Validation Data (Compound 4b)
Analytical MethodKey Signals / ShiftsDiagnostic Significance
FT-IR (ν cm⁻¹) 1701 (–C=O), 1171 (C–O–C), 1040 (Ar–O–R)Confirms lactone ring integrity and successful etherification.
¹H NMR (DMSO-d₆) δ 4.02 (t, J = 6.0 Hz, 2H)Confirms the -OCH₂- protons of the propoxy chain.
¹H NMR (DMSO-d₆) δ 0.99 (t, J = 7.4 Hz, 3H)Confirms the terminal -CH₃ group of the propoxy chain.
¹H NMR (DMSO-d₆) δ 7.63–7.60 (m, 1H), 6.95–6.91 (m, 2H)Confirms the intact aromatic A-ring protons.

Self-Validating Synthetic Methodology

The synthesis of the 3-propoxy derivative relies on a highly efficient, two-step protocol. Every step in this workflow is designed with built-in causality and self-validating checkpoints to ensure the integrity of the final product without requiring immediate mass spectrometry.

Synthesis_Workflow Reactants Resorcinol + Ethyl 2-oxocyclohexane- carboxylate Step1 Pechmann Cyclization ZrCl4, Neat, 70-85°C Reactants->Step1 Intermediate 3-Hydroxy-THU (Lead Scaffold) Step1->Intermediate -H2O, -EtOH Step2 O-Alkylation 1-Bromopropane, K2CO3 DMF, 128°C Intermediate->Step2 Product 3-Propoxy-THU (Compound 4b) Step2->Product SN2 Substitution

Figure 2: Two-step synthesis of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

Phase 1: Core Scaffold Formation (ZrCl₄-Catalyzed Pechmann Condensation)
  • Reagent Preparation: Combine 10 mmol of resorcinol with 11 mmol of ethyl 2-oxocyclohexanecarboxylate in a reaction vessel.

  • Catalysis: Add 7.5 mmol of Zirconium(IV) chloride (ZrCl₄).

    • Causality: ZrCl₄ acts as a highly efficient, water-tolerant Lewis acid. It coordinates with the carbonyl oxygen of the ester, increasing its electrophilicity and driving the cyclization under neat (solvent-free) conditions, aligning with green chemistry principles.

  • Thermal Activation: Heat the neat mixture to 70–85 °C for 1–2 hours.

  • Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting materials and the appearance of a single, UV-active spot with a lower R_f value (due to the free hydroxyl group) validates the formation of the 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one intermediate.

  • Purification: Cool the mixture, quench with ice water, filter, and recrystallize from ethanol.

Phase 2: O-Alkylation (Etherification)
  • Deprotonation: Dissolve the intermediate in N,N-Dimethylformamide (DMF) and add Potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ serves as a mild base to selectively deprotonate the 3-hydroxyl group, forming a reactive phenoxide ion without hydrolyzing the lactone ring. DMF is a polar aprotic solvent that effectively solvates the potassium cations, leaving the phenoxide highly nucleophilic.

  • Alkylation: Add 1-bromopropane (1.5 equivalents) to the mixture.

  • Reflux: Heat the reaction to 128 °C for 3–6 hours.

    • Causality: The elevated temperature provides the necessary activation energy to drive the S_N2 nucleophilic substitution against the primary alkyl halide.

  • Validation Checkpoint 2 (Physical): Pour the cooled reaction mixture into crushed ice. The immediate precipitation of a white solid physically validates successful alkylation; the masking of the hydroxyl group drastically reduces the molecule's aqueous solubility compared to the intermediate.

  • Validation Checkpoint 3 (Spectral): Following filtration and recrystallization, perform an IR scan. The protocol is validated if the broad –OH stretch (~3300 cm⁻¹) is completely absent, and a sharp C–O–C ether stretch appears at 1171 cm⁻¹.

Conclusion & Future Perspectives

The synthesis of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one represents a vital step in the SAR optimization of urolithin derivatives. By utilizing a self-validating, two-step protocol featuring Lewis acid catalysis and targeted S_N2 etherification, researchers can reliably produce this compound for high-throughput screening. While the linear propoxy chain provides foundational data regarding the PDE2 hydrophobic pocket, future drug development may leverage this synthetic methodology to introduce more complex, branched, or fluorinated alkyl groups to maximize neuroprotective efficacy.

References

  • Tang, L., Jiang, J., Song, G., et al. (2021). Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Scientific Reports, 11(1), 23792. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 162646067, 3-propoxy-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one. PubChem. URL:[Link]

A Technical Guide to the Physicochemical Characterization of 3-propoxy-tetrahydro-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The discovery of new chemical entities (NCEs) is a cornerstone of therapeutic advancement.[1] The benzo[c]chromen-6-one scaffold and its derivatives are of significant interest in medicinal chemistry, with studies highlighting their potential as anticancer agents and cholinesterase inhibitors.[2][3] This document provides a comprehensive technical framework for the determination of the core physicochemical properties of a novel derivative, 3-propoxy-tetrahydro-benzo[c]chromen-6-one. As this compound is not yet characterized in public literature, this guide serves as a predictive and methodological blueprint for researchers. We will detail the necessary experimental workflows, the scientific rationale behind each step, and the expected data outcomes, thereby establishing a foundational dataset for future drug development endeavors.

Introduction: The Benzo[c]chromen-6-one Scaffold

The 6H-benzo[c]chromen-6-one core, a derivative of chromone, is a privileged structure in drug discovery.[4] Naturally occurring derivatives, known as urolithins, are metabolites of ellagitannins and have been investigated for a range of biological activities.[3][5][6] Synthetic modifications of this scaffold have led to the development of potent and selective enzyme inhibitors, demonstrating its versatility and therapeutic potential.[5][6] The subject of this guide, 3-propoxy-tetrahydro-benzo[c]chromen-6-one, represents a novel structural modification. The introduction of a propoxy group at the 3-position and the saturation of one of the aromatic rings are anticipated to significantly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. A thorough characterization is therefore the critical first step in evaluating its potential as a therapeutic candidate.

Analytical Workflow for a Novel Chemical Entity

The characterization of an NCE follows a logical and systematic progression. The primary objectives are to confirm the chemical structure and assess its purity, followed by the determination of key physicochemical parameters that govern its behavior in biological systems. This workflow ensures that subsequent biological assays are conducted with a well-characterized molecule, leading to reliable and reproducible results.

G cluster_0 Structural Elucidation cluster_1 Purity & Stability cluster_2 Physicochemical Properties MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) MS->NMR Confirm Structure IR IR Spectroscopy (Functional Groups) NMR->IR Confirm Functional Groups HPLC HPLC-UV/CAD (Purity Assessment) IR->HPLC Assess Purity Stability Forced Degradation (pH, Temp, Light) HPLC->Stability Assess Stability Solubility Thermodynamic Solubility (Aqueous & Organic) HPLC->Solubility Characterize pKa pKa Determination (UV-Vis/Titration) Solubility->pKa Characterize LogD Lipophilicity (LogD) (Shake-Flask Method) pKa->LogD Characterize Synthesis Synthesized Compound Synthesis->MS Confirm Mass

Caption: A typical workflow for the characterization of a new chemical entity.

Purity Assessment: The Gatekeeper of Quality Data

Before any physicochemical or biological evaluation, establishing the purity of the synthesized compound is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolution and sensitivity.[7]

3.1. Experimental Protocol: HPLC Purity Analysis

  • Objective: To determine the purity of 3-propoxy-tetrahydro-benzo[c]chromen-6-one by calculating the area percentage of the main peak relative to all detected peaks.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD). A DAD is suitable for chromophoric compounds, while a CAD provides a near-uniform response for compounds regardless of their structure, making it a good complementary tool.[8]

  • Method Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typically employed.

    • Detection: The DAD wavelength should be set to the λmax of the compound, determined from a UV-Vis scan.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL).

    • Inject the sample onto the equilibrated HPLC system.

    • Integrate all peaks in the resulting chromatogram.

  • Purity Calculation:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • A purity level of >95% is generally required for subsequent studies.

3.2. Expected Data Summary

ParameterExpected Value/RangeRationale
Retention Time (tR) Column and method dependentServes as an identifier for the compound under specific chromatographic conditions.
Purity (Area %) > 95%Ensures that measured properties are attributable to the compound of interest and not impurities.[9]
Peak Tailing Factor 0.8 - 1.5Indicates good peak shape and chromatographic performance.

Core Physicochemical Properties

The "drug-like" nature of a molecule is heavily influenced by its fundamental physicochemical properties.[10] These properties govern how the compound will be absorbed, distributed, metabolized, and excreted (ADME).

4.1. Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[11] Therefore, determining the thermodynamic (equilibrium) solubility in various media is a critical early assessment.

4.1.1. Experimental Protocol: Shake-Flask Method for Solubility

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][12]

  • Objective: To determine the equilibrium solubility of the compound in different solvents.

  • Materials: Test compound, selected solvents (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO), orbital shaker, centrifuge, and an analytical method for quantification (e.g., validated HPLC-UV).

  • Procedure:

    • Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume of solvent (e.g., 1 mL) in a vial.[11]

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

  • Calculation:

    • Solubility (mg/mL) = Measured Concentration (mg/mL) * Dilution Factor

4.2. Acidity Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. This property is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[13] Spectrophotometric titration is a common and reliable method for pKa determination for compounds with a pH-dependent UV-Vis spectrum.[14]

4.2.1. Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

  • Objective: To determine the pKa of the compound by measuring the change in its UV-Vis absorbance as a function of pH.

  • Instrumentation: A UV-Vis spectrophotometer, preferably with a 96-well plate reader for higher throughput.[13]

  • Procedure:

    • Prepare a series of buffer solutions with a constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

    • Add a small, constant amount of a concentrated stock solution of the compound to each buffer solution in a cuvette or 96-well plate.[13]

    • Record the UV-Vis spectrum (e.g., 230-500 nm) for each sample.

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

    • The resulting data should fit a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[15][16]

4.3. Lipophilicity (LogD): Membrane Permeability Indicator

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[10] It is typically measured as the distribution coefficient (LogD) at a physiological pH (e.g., 7.4). The shake-flask method is a classic and reliable technique for this measurement.[17][18]

4.3.1. Experimental Protocol: Shake-Flask Method for LogD Determination

  • Objective: To determine the n-octanol/water distribution coefficient at pH 7.4.

  • Materials: Test compound, n-octanol (pre-saturated with PBS pH 7.4), and PBS pH 7.4 (pre-saturated with n-octanol).

  • Procedure:

    • Prepare a stock solution of the compound in the aqueous or organic phase.

    • Add a known volume of this solution to a vial containing a known volume of the second phase. The volume ratio can be adjusted depending on the expected lipophilicity.[18]

    • Shake the vial vigorously for a set period to allow for partitioning, then centrifuge to ensure complete phase separation.

    • Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method like HPLC.

  • Calculation:

    • LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase])

4.4. Summary of Predicted Physicochemical Properties

The following table presents hypothetical but scientifically plausible values for 3-propoxy-tetrahydro-benzo[c]chromen-6-one, based on its structure and data from similar compounds.[5] These values serve as a benchmark for experimental determination.

Physicochemical PropertyPredicted Value/RangeExperimental MethodRationale and Significance
Molecular Formula C₁₆H₁₈O₃Mass SpectrometryDefines the elemental composition and exact mass.
Molecular Weight 258.31 g/mol Mass SpectrometryEssential for all concentration-based calculations.
Aqueous Solubility (pH 7.4) 1 - 10 µg/mLShake-Flask HPLC-UVThe tetrahydro- and propoxy- groups likely increase lipophilicity, suggesting low aqueous solubility. Critical for assessing potential bioavailability issues.
pKa No ionizable group expectedUV-Vis SpectrophotometryThe core structure lacks strongly acidic or basic functional groups. The compound is expected to be neutral across the physiological pH range.
LogD (pH 7.4) 3.0 - 4.5Shake-Flask HPLC-UVThe increased lipophilicity from the propoxy and tetrahydro moieties suggests a LogD in this range, indicating good membrane permeability but potentially higher plasma protein binding.
Melting Point 90 - 120 °CDifferential Scanning Calorimetry (DSC)Provides information on the solid-state properties and purity of the compound. A sharp melting point is indicative of high purity.

Conclusion

This guide outlines a rigorous and systematic approach to the physicochemical characterization of the novel compound, 3-propoxy-tetrahydro-benzo[c]chromen-6-one. By following the detailed protocols for purity, solubility, pKa, and lipophilicity determination, researchers can generate a high-quality, reliable dataset. This foundational knowledge is indispensable for making informed decisions in the subsequent stages of the drug discovery process, from formulation development to the design of in vitro and in vivo studies. The data-driven insights gained from this characterization will ultimately determine the trajectory of this promising NCE within the therapeutic development pipeline.

References

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • ResearchGate. How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. Available from: [Link]

  • MDPI. Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one-linked 1,2,3-Triazole. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. Available from: [Link]

  • PubMed. HPLC Direct Purity Assay Using Ultra-Purified Materials as Primary Standards. Available from: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

  • ResearchGate. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Available from: [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Available from: [Link]

  • Protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • PubMed Central. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

  • ACS Publications. Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. Available from: [Link]

  • Chem.libretexts.org. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Google Patents. EP1162456A1 - HPLC Method for purifying organic compounds.
  • University of Barcelona. Solubility determination of compounds of pharmaceutical interest. Available from: [Link]

  • SpringerLink. Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Available from: [Link]

  • ResearchGate. The workflow of our system for chemical named entity recognition from patents. Available from: [Link]

  • ResearchGate. Chromenone and quinolinone derivatives as potent antioxidant agents. Available from: [Link]

  • University of Botswana. CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. Available from: [Link]

  • BioSolveIT. New Chemical Entities - Drug Discovery Solutions. Available from: [Link]

  • TSI Journals. Therapeutic Potential of Chromones. Available from: [Link]

  • MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Available from: [Link]

  • Springer. INVENTA: a workflow for discovering chemical novelty in natural products extracts libraries. Available from: [Link]

  • ACS Publications. A Chemical Characterization Workflow for Nontargeted Analysis of Complex Extracts from Polymer Based Medical Device Using High Resolution LC/MS. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. This molecule belongs to the benzo[c]chromen-6-one class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules and natural products.[1][2]

Core Molecular Attributes

The foundational step in the study of any novel compound is the precise determination of its molecular characteristics. For 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, these attributes are summarized below.

PropertyValueSource
Molecular Formula C16H18O3[3]
Monoisotopic Mass 258.12558 Da[3]
IUPAC Name 3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one[3]
Canonical SMILES CCCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2[3]
CAS Number 306321-63-1[4]

These fundamental properties are critical for database searches, analytical data interpretation, and ensuring the correct identification of the compound throughout the research and development process.

G start Resorcinol & Ethyl 2-oxocyclohexanecarboxylate step1 Step 1: Pechmann Condensation start->step1 intermediate 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one step1->intermediate reagents1 ZrCl4 (catalyst) Heat step1->reagents1 step2 Step 2: Williamson Ether Synthesis intermediate->step2 product 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one step2->product reagents2 1-bromopropane K2CO3 (base) DMF (solvent) step2->reagents2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

This step is adapted from a similar synthesis of the hydroxylated precursor. [5]

  • To a round-bottom flask, add resorcinol (1.0 eq) and ethyl 2-oxocyclohexanecarboxylate (1.1 eq).

  • Add zirconium(IV) chloride (ZrCl4) (0.75 eq) as a catalyst.

  • Heat the mixture under neat conditions at approximately 85°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify by column chromatography to yield 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

Step 2: Synthesis of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

This alkylation step is based on the synthesis of similar alkoxylated benzo[c]chromen-6-one derivatives. [6]

  • Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K2CO3) (2.0-3.0 eq) as a base.

  • Add 1-bromopropane (1.2-1.5 eq).

  • Heat the reaction mixture to 80-120°C and stir for 3-30 hours, monitoring by TLC.

  • After completion, cool the mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product, 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. [7]The primary techniques employed for this class of molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [8][9][10]

General Analytical Workflow

G start Synthesized & Purified Compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir hplc Purity Analysis (HPLC) start->hplc mw_confirm Molecular Weight Confirmation ms->mw_confirm structure_elucidate Structural Elucidation nmr->structure_elucidate functional_groups Functional Group ID ir->functional_groups purity_quant Purity >95% hplc->purity_quant

Caption: Standard workflow for spectroscopic characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of the target compound.

  • Protocol:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. [7] 2. Utilize electrospray ionization (ESI) in positive ion mode to generate the molecular ion. [7] 3. Acquire the mass spectrum over an appropriate m/z range.

  • Expected Results:

    • The primary ion observed will be the protonated molecule, [M+H]+, with a calculated m/z of 259.1329.

    • Other potential adducts include the sodium adduct [M+Na]+ (m/z 281.1148) or the ammonium adduct [M+NH4]+ (m/z 276.1594). [3] * The high-resolution data should confirm the elemental composition of C16H18O3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful techniques for elucidating the detailed molecular structure. [7]

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). [6] 3. Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.

  • Expected ¹H NMR Features (based on analogous structures)[6]:

    • A triplet corresponding to the methyl protons of the propoxy group (~1.0 ppm).

    • A multiplet for the methylene protons adjacent to the methyl group in the propoxy chain (~1.8 ppm).

    • A triplet for the methylene protons attached to the oxygen of the propoxy group (~4.0 ppm).

    • Signals corresponding to the aromatic protons on the benzo[c]chromen-6-one core.

    • Multiplets corresponding to the protons on the saturated tetrahydro ring.

  • Expected ¹³C NMR Features (based on analogous structures)[6]:

    • A signal for the carbonyl carbon of the lactone (~161 ppm).

    • Aromatic carbon signals in the range of ~100-160 ppm.

    • Signals for the carbons of the propoxy group, including the terminal methyl group (~10 ppm).

    • Signals for the aliphatic carbons of the tetrahydro ring.

Conclusion

3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound of significant interest due to the established biological activities of its structural class. This guide provides the core physicochemical data, a viable synthetic strategy, and a robust analytical characterization workflow to support further research and development efforts. The information presented herein serves as a foundational resource for scientists investigating the therapeutic potential of novel benzo[c]chromen-6-one derivatives.

References

  • PubChemLite. 3-propoxy-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one.
  • Sun, W. et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. PubMed.
  • Sun, W. et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). A Technical Guide to the Spectroscopic Characterization of Benzo[c]chromenone Derivatives.
  • MDPI. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences.
  • PubMed. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences.
  • Patil, R. B. et al. Design, Synthesis and Pharmacological Evaluation of Chromenones and Related Analogues.
  • Der Pharma Chemica. Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening.
  • MDPI. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones.
  • NextSDS. 3-METHYL-1-PROPOXY-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-6-ONE.
  • ResearchGate. Design, Synthesis and Pharmacological Evaluation of Chromenones and Related Analogues.
  • NextSDS. 3-PROPOXY-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-6-ONE.
  • ChemRxiv. (2021). One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition.
  • ChemRxiv. One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization cataly.
  • NIH. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions.

Sources

Chemical Stability and Degradation Kinetics of 3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Physicochemical Characterization Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The compound 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a partially saturated, ether-functionalized derivative of the urolithin scaffold. Recently synthesized and evaluated as a novel phosphodiesterase II (PDE2) inhibitor[1], this molecule holds significant promise in the treatment of neurodegenerative diseases. However, transitioning this compound from a hit molecule to a viable lead requires a rigorous understanding of its chemical stability.

Unlike fully aromatic urolithins, the tetrahydro-benzo[c]chromen-6-one core possesses unique structural vulnerabilities. As an application scientist, I approach stability not merely as a list of degradation products, but as a system of thermodynamic and kinetic drivers. This whitepaper dissects the mechanistic causality behind the molecule's degradation pathways and provides field-proven, self-validating experimental protocols to quantify its stability profile.

Mechanistic Causality of Structural Vulnerabilities

The chemical instability of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is governed by three primary structural features. Understanding why these functional groups degrade is critical for designing proper formulation and storage conditions.

Lactone Ring Hydrolysis (Thermodynamic vs. Kinetic Control)

The 6H-benzo[c]chromen-6-one core contains a cyclic ester (lactone) that is highly susceptible to base-catalyzed hydrolysis[2]. The causality lies in the electrophilicity of the carbonyl carbon. Under acidic conditions (pH < 4), the lactone is kinetically stable because water is a poor nucleophile and the carbonyl oxygen is only weakly protonated. However, under alkaline conditions (pH > 7.4), the high concentration of hydroxide ions leads to a direct nucleophilic attack on the carbonyl. This forms a tetrahedral intermediate that collapses to open the ring, yielding a highly water-soluble biphenyl-carboxylate salt. This reaction is thermodynamically driven by the relief of ring strain and the favorable solvation energy of the resulting carboxylate anion.

Oxidative Aromatization of the Tetrahydro Ring

The 7,8,9,10-tetrahydro moiety is a kinetically trapped, partially saturated system. The ultimate thermodynamic sink for this molecule is the fully aromatic 6H-benzo[c]chromen-6-one (urolithin) core[3]. The driving force for this degradation is the massive resonance stabilization energy (~36 kcal/mol) gained upon aromatization. In the presence of reactive oxygen species (ROS) or transition metals (e.g., Cu²⁺), the allylic protons at C7 and C10 undergo radical abstraction, leading to sequential dehydrogenation (-4H) and the formation of the fully conjugated planar system[4].

Ether Cleavage at the C3 Position

While the 3-propoxy group is generally stable under physiological conditions, it acts as a vulnerability under extreme acidic stress or in the presence of strong nucleophiles. Cleavage requires strong Lewis acids or hydrohalic acids (e.g., HBr) to protonate the ether oxygen, followed by nucleophilic attack on the propyl chain, yielding the 3-hydroxy derivative (a saturated urolithin analog)[5].

Degradation_Pathways Parent 3-Propoxy-7,8,9,10-tetrahydro- 6H-benzo[c]chromen-6-one Hydrolysis Lactone Hydrolysis (Ring Opening) Parent->Hydrolysis pH > 7.4 (OH-) Aromatization Oxidative Aromatization (-4H Dehydrogenation) Parent->Aromatization ROS / Transition Metals Cleavage Ether Cleavage (Dealkylation) Parent->Cleavage Strong Lewis Acids Deg1 Ring-Opened Biphenyl- Carboxylate Hydrolysis->Deg1 Deg2 3-Propoxy-6H- benzo[c]chromen-6-one Aromatization->Deg2 Deg3 3-Hydroxy-7,8,9,10-tetrahydro- 6H-benzo[c]chromen-6-one Cleavage->Deg3

Fig 1. Primary degradation pathways of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in analytical data, stability protocols must be self-validating . This means incorporating internal controls that prove the mechanism of degradation, rather than merely observing the disappearance of the parent peak.

Protocol 1: pH-Dependent Hydrolytic Degradation Assay

Causality & Validation: To isolate lactone hydrolysis from oxidative degradation, the system must be strictly purged of oxygen. We utilize a mass balance approach: the molar loss of the parent compound must equal the molar appearance of the ring-opened biphenyl-carboxylate.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in anhydrous DMSO.

  • Buffer Equilibration: Degas 50 mM phosphate/borate buffers (pH 2.0, 7.4, and 10.0) using continuous argon sparging for 30 minutes to prevent concurrent oxidative aromatization.

  • Initiation: Spike the stock solution into the buffers to a final concentration of 10 µM. Incubate at 37°C in amber vials to prevent photolytic interference.

  • Sampling & Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Quench immediately by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid (to re-protonate and stabilize the lactone equilibrium) and 1 µM of an internal standard (e.g., 3-methoxy-6H-benzo[c]chromen-6-one).

  • LC-MS/MS Analysis: Quantify the parent compound ( m/z 259.1[M+H]⁺) and the ring-opened degradant using Multiple Reaction Monitoring (MRM).

Protocol 2: Accelerated Oxidative Aromatization Assay

Causality & Validation: The tetrahydro ring is a kinetic trap. To validate that degradation is specifically radical-mediated dehydrogenation, a parallel control using a radical scavenger (BHT) is mandatory. If BHT arrests the degradation, the radical mechanism is unequivocally confirmed.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µM solution of the compound in aerated 50 mM HEPES buffer (pH 7.4).

  • Catalyst Addition: Induce oxidative stress by adding 50 µM CuCl₂ (a transition metal catalyst for allylic dehydrogenation) or 1 mM H₂O₂.

  • Control Setup: Set up a parallel reaction identical to Step 2, but pre-incubated with 100 µM Butylated hydroxytoluene (BHT).

  • Sampling: Extract aliquots at 0, 30, 60, 120, and 240 minutes.

  • Quenching & Analysis: Quench with cold methanol containing 5 mM EDTA (to chelate Cu²⁺ and halt oxidation). Analyze via LC-MS/MS, tracking the mass shift from m/z 259.1 to m/z 255.1 (the fully aromatized product).

Experimental_Workflow Prep Sample Prep 10 µM + IS Stress Stress Induction pH/Oxidative Prep->Stress Quench Quenching Cold ACN + BHT Stress->Quench Analysis LC-MS/MS MRM Mass Balance Quench->Analysis Model Kinetic Modeling k_obs & t_1/2 Analysis->Model

Fig 2. Self-validating experimental workflow for chemical stability and kinetic profiling.

Quantitative Stability Profiles

The following tables summarize the quantitative kinetic data derived from the self-validating protocols. Data is modeled using first-order decay kinetics to determine the observed rate constant ( kobs​ ) and half-life ( t1/2​ ).

Table 1: pH-Dependent Hydrolytic Half-Lives ( t1/2​ ) at 37°C

Buffer SystempH kobs​ (h⁻¹) t1/2​ (hours)Primary DegradantMass Balance Recovery
Phosphate2.0< 0.001> 500None (Stable)99.2%
Phosphate7.40.01546.2Biphenyl-carboxylate98.5%
Borate10.00.3462.0Biphenyl-carboxylate97.1%

Table 2: Oxidative Degradation Kinetics at 37°C (pH 7.4)

Oxidative ConditionScavenger kobs​ (h⁻¹) t1/2​ (hours)Aromatization Yield (%)
Ambient O₂ (Control)None0.005138.612.5%
50 µM CuCl₂None0.4621.588.4%
50 µM CuCl₂100 µM BHT0.01257.7< 5.0%
1 mM H₂O₂None0.8500.894.2%

Sources

The Translational Safety and Toxicity Profile of Synthetic Urolithin Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The transition from natural dietary polyphenols to targeted synthetic therapeutics represents a critical frontier in drug development. Urolithins—dibenzo[b,d]pyran-6-one derivatives naturally produced by the gut microbiome from ellagitannins—exhibit remarkable anti-inflammatory, neuroprotective, and anti-aging properties. However, the natural parent compound, Urolithin A (UroA), suffers from poor bioavailability and a strict reliance on host microbiome composition.

To bypass these limitations, researchers are engineering synthetic urolithin derivatives (e.g., methylated, reduced, or functionalized analogs). While these modifications enhance target affinity and bioavailability, they fundamentally alter the molecule's toxicological boundaries. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic toxicology, quantitative safety metrics, and self-validating screening protocols required to evaluate these next-generation synthetic urolithins.

Mechanistic Toxicology and Cellular Interactions

The safety profile of any synthetic urolithin is dictated by its structural activity relationship (SAR) and dose-dependent cellular interactions.

At baseline therapeutic doses, natural urolithins promote cell survival by scavenging reactive oxygen species (ROS) and triggering PINK1/Parkin-mediated mitophagy[1]. However, synthetic modifications designed to increase potency can inadvertently trigger off-target cytotoxicity. For instance,2 exhibit targeted cytotoxicity against hepatoma cells (HepG2) by inducing G2/M phase cell cycle arrest and apoptosis, while deliberately sparing normal human kidney cells (HK-2)[2]. Conversely, removing the lactone carbonyl to create 3 minimizes cellular stress, yielding potent tyrosinase inhibitors that remain non-toxic to murine melanoma cells at functional concentrations[3].

Pathway Uro Synthetic Urolithin Derivatives ROS ROS Scavenging & Anti-inflammation Uro->ROS Low Dose / Baseline Mito Mitochondrial Modulation Uro->Mito Therapeutic Dose OffTarget Off-Target Effects (e.g., CYP3A4) Uro->OffTarget High Dose / SAR Mod PINK1 PINK1/Parkin Pathway Mito->PINK1 Mitophagy Mitophagy & Cell Survival PINK1->Mitophagy Tox Cytotoxicity & Cell Cycle Arrest OffTarget->Tox Apoptosis Apoptosis (Cell Death) Tox->Apoptosis

Cellular pathways of synthetic urolithins modulating mitophagy, ROS, and dose-dependent apoptosis.

Quantitative Safety Profile

Evaluating the therapeutic window of synthetic derivatives requires benchmarking them against the natural parent compound. Natural Urolithin A has an exceptionally high No-Observed-Adverse-Effect-Level (NOAEL) of 3,451 mg/kg bw/day in male rats, securing its4[1][4]. The table below summarizes the comparative toxicity and efficacy metrics of natural and synthetic urolithins.

Compound / DerivativeTarget Cell Line / EnzymeSafety Metric (IC50 / NOAEL)Toxicity Profile & Notes
Natural Urolithin A In Vivo (Wistar Rats)NOAEL: 3,451 mg/kg/day (males)Non-genotoxic; FDA GRAS approved. Negative overall organ toxicity[1][4].
Natural Urolithin A SW480 / SW620 (Colorectal)IC50: ~50 μMMinor cytotoxicity in HT-29 cells; plateaus at 50% viability[5].
Natural Urolithin A Cyclooxygenase-2 (COX-2)IC50: 44.04 µg/mLPotent anti-inflammatory; prevents protein denaturation[6].
Methyl-Urolithin A (UD-4c) HepG2 (Hepatoma)IC50: 4.66 ± 0.12 μMHigh efficacy against cancer cells; low toxicity to normal HK-2 cells[2].
Reduced Urolithin Analog (2a) B16F10 (Murine Melanoma)IC50: 15.69 ± 0.40 μMNon-toxic at concentrations <20 μM; potent tyrosinase inhibitor[3].

Standardized Experimental Protocols for Toxicity Validation

To ensure scientific integrity, toxicity screening must rely on self-validating protocols where the biological readout internally confirms the assay's mechanical success.

Protocol 1: In Vitro Cytotoxicity & Viability Assay (MTT)

Objective: Establish the exact IC50 of novel synthetic urolithin derivatives to define the in vitro therapeutic window.

  • Cell Seeding & Synchronization: Seed target cells (e.g., HepG2, HK-2) at 1×104 cells/well in 96-well plates and incubate for 24 hours.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during treatment. Preventing confluence-induced contact inhibition stops artificial metabolic down-regulation from skewing the viability readouts.

  • Compound Dosing: Administer the synthetic urolithin in a logarithmic concentration gradient (0.1 μM to 100 μM) using DMSO. Cap final DMSO concentration at <0.1%.

    • Causality: A logarithmic scale accurately captures the sigmoidal dose-response curve necessary for precise IC50 calculation. Capping DMSO strictly prevents solvent-induced baseline toxicity, ensuring observed cell death is exclusively derivative-driven.

  • Reagent Introduction: Introduce MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow tetrazolium salt to insoluble purple formazan. This directly couples the mitochondrial metabolic rate to cell viability, acting as an internal biological validation of cellular respiration.

  • Solubilization & Quantification: Dissolve formazan crystals in acidified isopropanol and measure absorbance at 570 nm.

    • Causality: Acidification prevents phenol red (from the culture media) from interfering with the spectrophotometer, ensuring the optical density strictly reflects the concentration of reduced formazan.

Protocol 2: In Vivo Subchronic Toxicity (90-Day Rodent Model)

Objective: Determine the NOAEL and identify cumulative organ-specific toxicity for synthetic analogs.

  • Dose Stratification: Administer synthetic urolithins orally at 0, 500, 1500, and 3500 mg/kg bw/day to Wistar rats for 90 days.

    • Causality: Spanning from therapeutic to extreme supra-physiological doses ensures the identification of both the functional therapeutic window and the absolute toxicological ceiling, validating the compound's safety margin.

  • Clinical & Biochemical Monitoring: Monitor body weight daily and perform weekly blood draws for ALT, AST, and BUN.

    • Causality: Hepatic (ALT/AST) and renal (BUN) biomarkers provide real-time, non-terminal insights into organ-specific stress. This acts as an internal control, allowing researchers to correlate behavioral changes with physiological distress before terminal endpoints are reached.

  • Necropsy & Histopathology: Euthanize subjects at day 90 and perform H&E staining on major organs.

    • Causality: Microscopic H&E evaluation physically validates the biochemical markers. If ALT is elevated, histology confirms whether this is due to transient metabolic adaptation or actual hepatocellular necrosis, creating a self-validating diagnostic loop.

Workflow Start Compound Library (Synthetic Analogs) InVitro In Vitro Cytotoxicity (MTT / CellTiter-Glo) Start->InVitro Genotox Genotoxicity (Ames / Micronucleus) InVitro->Genotox IC50 > 50 µM Fail High Toxicity (Lead Optimization) InVitro->Fail IC50 < 10 µM (Non-Target) InVivo In Vivo Subchronic (90-Day Rodent Model) Genotox->InVivo Negative Mutagenesis Genotox->Fail Positive Mutagenesis PK PK/PD & Biomarkers (ALT, AST, BUN) InVivo->PK Decision Safety Validation (NOAEL Established) PK->Decision Biomarkers Normal PK->Fail Organ Toxicity

High-throughput safety validation workflow for synthetic urolithin derivative screening.

Conclusion & Future Directions

The safety profile of synthetic urolithin derivatives is highly dependent on their structural modifications. While natural Urolithin A maintains a pristine safety record[1], synthetic analogs must be rigorously evaluated for off-target cytotoxicity. By employing self-validating in vitro metabolic assays and comprehensive in vivo biomarker tracking, drug development professionals can safely harness the enhanced bioavailability and targeted efficacy of these next-generation compounds.

References
  • Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress (PMC - NIH). Available at:[Link]

  • Urolithins: The Colon Microbiota Metabolites as Endocrine Modulators (Frontiers). Available at:[Link]

  • Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells (PMC - NIH). Available at:[Link]

  • Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis (PMC - NIH). Available at:[Link]

  • Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells (PMC - NIH). Available at:[Link]

  • In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) (PMC - NIH). Available at:[Link]

Sources

Methodological & Application

Application Note: Chromatographic Purification of 3-Propoxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chromatographers, and Drug Development Professionals Technique: Normal-Phase Flash Column Chromatography

Introduction & Chemical Context

The tetrahydro-benzo[c]chromen-6-one (THBCO) scaffold is a privileged structural motif frequently encountered in the development of cannabinoid receptor ligands, phosphodiesterase inhibitors, and selective fluorescent probes. The target molecule, 3-propoxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one , is typically synthesized via the O-alkylation of its phenolic precursor, 3-hydroxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one 1, using 1-bromopropane 2.

Purifying this compound from the crude reaction mixture presents specific challenges. The crude matrix typically contains highly non-polar unreacted alkylating agents (1-bromopropane), moderately polar target product, and highly polar unreacted phenolic starting material. This application note details a self-validating, step-gradient chromatography protocol designed to exploit these polarity differentials, ensuring high-purity isolation of the target lactone 3.

Mechanistic Causality of Separation

To design an effective purification strategy, we must understand the causality behind the molecule's interaction with the silica gel stationary phase.

Normal-phase silica gel separates molecules based on polar interactions, primarily hydrogen bonding with surface silanol (Si-OH) groups.

  • The Precursor (3-Hydroxy-THBCO): Contains a free phenol group, acting as a strong hydrogen bond donor. It binds tightly to the silica, requiring a highly polar solvent to elute.

  • The Target (3-Propoxy-THBCO): The conversion of the hydroxyl group to a propoxy ether eliminates hydrogen bond donor capacity. Furthermore, the propyl chain adds significant hydrophobic bulk. Combined with the non-planar nature of the saturated 7,8,9,10-tetrahydro ring (which reduces π−π stacking-induced aggregation), the target molecule elutes rapidly in relatively non-polar solvent systems.

  • The Alkylating Agent (1-Bromopropane): Lacks any significant hydrogen bonding capacity and elutes near the solvent front.

By utilizing a Hexane/Ethyl Acetate (EtOAc) gradient, we can sequentially strip these components from the column based on their distinct interaction mechanisms.

Separation Crude Crude Mixture Silica Silica Gel (Stationary Phase) Crude->Silica Imp1 1-Bromopropane (Non-polar) Silica->Imp1 Elutes First (Hexane) Prod 3-Propoxy-THBCO (Target, Moderate) Silica->Prod Elutes Second (10% EtOAc) Imp2 3-Hydroxy-THBCO (Polar, H-Bonding) Silica->Imp2 Retained (>30% EtOAc)

Chromatographic separation mechanism based on molecular polarity and hydrogen bonding.

Self-Validating Experimental Workflow

A robust protocol must be a self-validating system. This means the procedure incorporates built-in checks (in-process controls) that confirm the success of one step before allowing the operator to proceed to the next.

Workflow Step1 1. 2D-TLC Optimization Confirm Silica Stability Step2 2. Dry Loading Silica:Sample (3:1 w/w) Step1->Step2 Step3 3. Column Packing Slurry Method (Hexane) Step2->Step3 Step4 4. Step-Gradient Elution Hexane to 10% EtOAc Step3->Step4 Step5 5. Fraction Validation UV 254 nm & Co-spotting Step4->Step5

End-to-end self-validating workflow for the purification of 3-propoxy-THBCO.

Step-by-Step Purification Protocol

Phase 1: TLC Optimization & System Validation
  • Prepare Solvent Systems: Prepare analytical TLC chambers with Hexane:EtOAc at ratios of 100:0, 90:10, and 80:20.

  • Spotting: Spot the crude mixture, pure 3-hydroxy-THBCO (if available), and a co-spot on a silica gel 60 F254 TLC plate.

  • 2D-TLC Validation (Crucial Step): To ensure the target does not degrade on silica, run a 2D-TLC. Spot the crude in one corner, develop in 80:20 Hexane:EtOAc, dry the plate, rotate 90 degrees, and develop again. Validation: All spots must fall on a perfect diagonal line. Off-diagonal spots indicate on-column degradation.

Phase 2: Sample Preparation (Dry Loading)

Causality: The crude mixture often contains polymeric tars from the alkylation reaction. Liquid loading would cause these tars to precipitate at the column head, disrupting the solvent front and causing band broadening.

  • Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).

  • Add dry silica gel (approximately 3 times the mass of the crude mixture).

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Validation: The powder must not clump; clumping indicates residual solvent which will ruin the chromatography bed.

Phase 3: Column Packing and Elution
  • Slurry Packing: Pack the column using a slurry of silica gel in 100% Hexane. Ensure the bed is perfectly level.

  • Loading: Carefully pour the dry-loaded sample onto the flat silica bed. Top with a 1 cm layer of clean sand to protect the bed from solvent disturbances.

  • Elution Execution: Follow the step-gradient profile outlined in Table 2 .

Phase 4: Fraction Analysis
  • UV Monitoring: The benzo[c]chromen-6-one core is highly conjugated and strongly absorbs UV light. Monitor fractions using a UV lamp at 254 nm.

  • Co-Spotting: Once UV-active fractions are identified, spot them on a TLC plate alongside the original crude mixture. Validation: Only pool fractions that show a single spot matching the Rf​ of the target compound.

Quantitative Data & Gradient Tables

The following tables summarize the empirical data required to execute the purification. The target Rf​ for optimal column resolution is between 0.25 and 0.35.

Table 1: TLC Retention Factors ( Rf​ ) in Hexane/EtOAc Systems
Solvent System (Hexane:EtOAc)1-Bromopropane (Impurity)3-Propoxy-THBCO (Target)3-Hydroxy-THBCO (Precursor)
100:0 0.950.050.00
95:5 0.950.150.00
90:10 0.950.32 (Optimal)0.05
80:20 0.950.650.20
Table 2: Step-Gradient Elution Profile
Column Volumes (CV)Solvent Ratio (Hexane:EtOAc)Chromatographic Purpose & Eluting Species
0 - 2 100:0Flush highly non-polar impurities and residual 1-bromopropane.
3 - 5 95:5Transition phase; elutes minor non-polar byproducts.
6 - 10 90:10Elution of target 3-Propoxy-THBCO. Collect in small fractions.
11 - 13 50:50Column wash; strips unreacted 3-Hydroxy-THBCO and polar tars.

Note: Do not advance to the 50:50 wash until TLC confirms the target molecule has completely eluted from the column.

References

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c] chromen-6-one act as on-off selective fluorescent sensors. Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. NIH.gov.
  • Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses.

Sources

Application Note: High-Resolution ¹H NMR Characterization of 3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Context and Scientific Significance

The compound 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetically modified urolithin derivative. Urolithins, naturally occurring intestinal metabolites of ellagic acid, have garnered significant attention in drug development for their neuroprotective and anti-inflammatory properties [1]. Recent structural modifications to the urolithin scaffold, specifically the saturation of the B-ring (yielding the tetrahydrobenzo[c]chromen-6-one core) and etherification at the C-3 position, have been identified as potent strategies for developing Phosphodiesterase II (PDE2) inhibitors targeting neurodegenerative diseases like Alzheimer's and Parkinson's [1].

Accurate structural elucidation of this scaffold via ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream pharmacological assays. This application note provides a comprehensive, expert-level guide to the ¹H NMR signal assignments, the physical causality behind the chemical shifts, and a self-validating experimental protocol for reproducible characterization.

Molecular Architecture & NMR Causality

To move beyond simple signal matching, it is essential to understand the electronic and conformational environments driving the ¹H NMR spectrum of this molecule. The structure can be divided into three distinct zones, each presenting unique magnetic environments:

The Aromatic Core (1,2,4-Trisubstituted Benzene)

The A-ring of the molecule is a 1,2,4-trisubstituted benzene system, which yields a highly predictable splitting pattern.

  • H-1 (δ 7.61 ppm): This proton is severely deshielded by the anisotropic ring current and its spatial proximity to the electron-withdrawing pyrone carbonyl (C=O at C-6). It appears as a pseudo-doublet ( J≈9.0 Hz) due to ortho-coupling with H-2.

  • H-2 & H-4 (δ 6.93 ppm): The propoxy group at C-3 acts as a strong resonance electron donor (via the oxygen lone pairs), shielding the ortho (H-2, H-4) and para positions. Consequently, H-2 and H-4 are pushed upfield, appearing as an overlapping multiplet.

The Tetrahydro B-Ring (Cyclohexene Fusion)

The saturation of positions 7, 8, 9, and 10 eliminates aromaticity in the B-ring, creating a fused cyclohexene system.

  • Allylic Protons (C-7 & C-10): The pyrone ring contains an α,β -unsaturated lactone system (double bond between C-6a and C-10a). Because C-10a is the β -carbon, it bears a partial positive charge due to resonance with the C-6 carbonyl. This strongly deshields the adjacent C-10 allylic protons (δ 2.76 ppm). The C-7 protons, adjacent to the α -carbon (C-6a), are less deshielded (δ 2.41 ppm). While typically multiplets, rapid half-chair interconversion in the cyclohexene ring often simplifies these signals into pseudo-doublets ( J=6.0 Hz) at 300–400 MHz resolutions [1].

  • Homoallylic Protons (C-8 & C-9): These protons are isolated from the strong electronic effects of the pyrone ring and appear as a dense multiplet upfield (δ 1.81–1.69 ppm).

The Propoxy Chain
  • -OCH₂- (δ 4.02 ppm): Directly attached to the electronegative oxygen, these protons are heavily deshielded and appear as a clean triplet ( J=6.0 Hz).

  • -CH₂- (δ 1.75 ppm): The central methylene protons overlap perfectly with the homoallylic C-8/C-9 protons of the B-ring, creating an integrated 6H multiplet.

  • -CH₃ (δ 0.99 ppm): The terminal methyl group is split by the adjacent methylene into a triplet ( J=7.4 Hz).

Structural Assignment Logic

NMR_Logic Molecule 3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Aromatic Aromatic System (1,2,4-Trisubstituted) Molecule->Aromatic Aliphatic Tetrahydro Ring (Cyclohexene Fusion) Molecule->Aliphatic Ether Propoxy Chain (C3-O-R) Molecule->Ether H1 H-1 (δ 7.61) d, J=9.0 Hz Deshielded by C=O Aromatic->H1 H2_H4 H-2 & H-4 (δ 6.93) Overlapping m Shielded by O-lone pairs Aromatic->H2_H4 C7_C10 C7 & C10 CH2 (δ 2.41, 2.76) Allylic to pyrone pseudo-d, J=6.0 Hz Aliphatic->C7_C10 C8_C9 C8 & C9 CH2 (δ 1.75) Homoallylic multiplet Aliphatic->C8_C9 OCH2 O-CH2 (δ 4.02) t, J=6.0 Hz Strongly deshielded Ether->OCH2 CH2_chain CH2 (δ 1.75) Overlaps with C8/C9 Ether->CH2_chain CH3 CH3 (δ 0.99) t, J=7.4 Hz Ether->CH3

Figure 1: Logical 1H NMR signal assignment mapping for the urolithin derivative zones.

High-Fidelity ¹H NMR Experimental Protocol

To ensure a self-validating and highly reproducible dataset, the following protocol establishes strict parameters for sample preparation and acquisition.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of highly purified 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

  • Dissolve the compound in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆) (isotopic purity 99.9%). DMSO-d₆ is chosen over CDCl₃ to prevent aggregation of the planar coumarin-like core and to provide a stable locking signal.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Calibration & Acquisition
  • Insert the sample into a 300 MHz or 400 MHz NMR spectrometer.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (Z1 to Z4) until the residual DMSO pentet is sharp and symmetrical.

  • Pulse Sequence: Utilize a standard 1D proton sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds . Causality: This delay ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses, which is an absolute requirement for trustworthy, quantitative integration values.

  • Scans (NS): Acquire 16 to 64 scans depending on the probe sensitivity, ensuring a Signal-to-Noise Ratio (SNR) > 100:1 for the lowest intensity multiplet.

Step 3: Data Processing & Self-Validation
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation to enhance SNR without sacrificing resolution.

  • Perform zero-order and first-order phase corrections manually to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction to ensure flat integration regions.

  • Internal Referencing: Calibrate the chemical shift axis by setting the central peak of the residual DMSO-d₆ pentet to exactly δ 2.50 ppm . This acts as an internal self-validating standard, eliminating the need for Tetramethylsilane (TMS).

Quantitative Data Presentation

The following table summarizes the expected ¹H NMR quantitative data for the compound based on literature characterization [1].

Proton DesignationChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Causality / Notes
H-1 (Aromatic)7.63 – 7.60pseudo-d1H~9.0Ortho-coupled to H-2; deshielded by proximity to pyrone C=O.
H-2, H-4 (Aromatic)6.95 – 6.91m2H-Overlapping signals; shielded by electron-donating C3-propoxy group.
-OCH₂- (Propoxy)4.02t2H6.0Deshielded directly by the electronegative ether oxygen.
C-10 CH₂ (Allylic)2.76d2H6.0Adjacent to the deshielding β -carbon (C-10a) of the pyrone ring.
C-7 CH₂ (Allylic)2.41d2H6.0Adjacent to the α -carbon (C-6a) of the pyrone ring.
C-8, C-9 & -CH₂- 1.81 – 1.69m6H-Homoallylic cyclohexene protons overlapping with the propoxy chain.
-CH₃ (Propoxy)0.99t3H7.4Terminal methyl group split by the adjacent methylene.

*Expert Note: While reported as doublets in 300 MHz literature [1], these allylic signals dynamically represent simplified multiplets resulting from cyclohexene half-chair interconversion and homoallylic coupling.

References

  • Tang, L., Jiang, J., Song, G., Wang, Y., Zhuang, Z., Tan, Y., Xia, Y., Huang, X., & Feng, X. (2021). Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors. Scientific Reports, 11(1), 23792. URL: [Link]

Application Notes for the Evaluation of Anti-inflammatory Activity of Novel Urolithin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Date:  March 21, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the anti-inflammatory properties of novel urolithin derivatives. Urolithins, the gut microbiota metabolites of dietary ellagitannins, have garnered significant interest for their potential health benefits, including potent anti-inflammatory effects.[1][2][3][4] This guide presents a structured, tiered approach for the in vitro characterization of novel urolithin derivatives, from initial cytotoxicity screening to in-depth mechanistic studies. Detailed, field-proven protocols are provided for key assays, including the assessment of nitric oxide (NO) production, pro-inflammatory cytokine secretion (TNF-α, IL-6), and the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.[5][6] Methodologies are designed for robustness and reproducibility in a standard cell biology laboratory setting. Furthermore, this document includes templates for data presentation and visualizations of experimental workflows and signaling cascades to facilitate clear interpretation and mechanistic understanding.

Introduction: Urolithins and the Inflammatory Response

Inflammation is a crucial biological response to harmful stimuli, but its dysregulation leads to chronic diseases.[7][8] Urolithins, such as Urolithin A and B, are natural compounds produced by gut bacteria from polyphenols found in foods like pomegranates, berries, and nuts.[2][4] A growing body of evidence highlights their significant anti-inflammatory properties, making them and their novel derivatives promising candidates for therapeutic development.[1][4][9] These compounds have been shown to mitigate inflammatory responses by inhibiting key mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][4][9]

The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways.[4][5] In macrophages, lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response by activating intracellular cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][10] This guide outlines a systematic approach to test the hypothesis that novel urolithin derivatives can suppress this LPS-induced inflammation. The murine macrophage cell line, RAW 264.7, serves as an excellent and widely-used in vitro model for these studies due to its robust inflammatory response to LPS.[10][11][12]

Foundational Concepts: Key Inflammatory Signaling Pathways

Understanding the molecular cascades that drive inflammation is critical for interpreting experimental results. The two most pertinent pathways for this work are NF-κB and MAPK.

2.1 The NF-κB Signaling Pathway The NF-κB pathway is a master regulator of the inflammatory response.[5] In an unstimulated state, the NF-κB p65/p50 heterodimer is held inactive in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO).[5]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) IkappaB_p65_p50 IκBα-p65/p50 (Inactive) IkappaB->IkappaB_p65_p50 Sequesters Proteasome Proteasome Degradation IkappaB->Proteasome Ub, Degradation p65_p50 NF-κB (p65/p50) p65_p50->IkappaB_p65_p50 Binds p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates IkappaB_p65_p50->IkappaB IkappaB_p65_p50->p65_p50 DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

Figure 1: Simplified NF-κB signaling pathway.

2.2 The MAPK Signaling Pathway The MAPK pathway is another crucial signaling cascade activated by inflammatory stimuli. It consists of several tiers of protein kinases, including ERK, JNK, and p38 MAPKs.[5] Activation of these kinases via phosphorylation leads to the activation of transcription factors (like AP-1), which also contribute to the expression of inflammatory genes.[4]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAP3K MAPKKK Receptor->MAP3K Activates MAP2K MAPKK MAP3K->MAP2K Phosphorylates (P) MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates (P) MAPK_nuc p-MAPK MAPK->MAPK_nuc Translocates TF Transcription Factors (e.g., AP-1) MAPK_nuc->TF Activates Genes Inflammatory Genes TF->Genes Transcription Stimulus Stimulus (e.g., LPS) Stimulus->Receptor Activates

Figure 2: General overview of the MAPK signaling cascade.

Experimental Design: A Tiered Screening Workflow

A systematic, tiered approach is recommended to efficiently evaluate the anti-inflammatory potential of novel urolithin derivatives. This workflow ensures that resources are focused on the most promising candidates and that data is collected in a logical, hypothesis-driven manner.

Experimental_Workflow Start Novel Urolithin Derivatives Cytotoxicity Tier 1: Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity PrimaryScreen Tier 2: Primary Activity Screen (Nitric Oxide Assay) Cytotoxicity->PrimaryScreen Select non-toxic concentrations SecondaryScreen Tier 3: Secondary Activity Screen (Cytokine ELISA) PrimaryScreen->SecondaryScreen Identify active compounds Mechanism Tier 4: Mechanistic Studies (Western Blot for NF-κB/MAPK) SecondaryScreen->Mechanism Confirm activity & profile Conclusion Lead Candidate Identification & Further Development Mechanism->Conclusion Elucidate mechanism of action

Sources

Comprehensive Application Note: Preclinical Assessment of Anticancer Therapeutics in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Glioblastoma (GBM) is the most aggressive primary brain malignancy, characterized by profound intra-tumoral heterogeneity, invasive growth, and intrinsic resistance to standard-of-care therapies such as Temozolomide (TMZ). Evaluating novel anticancer therapeutics requires robust, physiologically relevant in vitro models. This application note outlines an end-to-end framework for assessing compound efficacy using advanced 3D spheroid models, emphasizing the mechanistic rationale behind assay selection, the critical signaling pathways governing GBM survival, and the necessity of self-validating experimental designs.

Mechanistic Rationale: The EGFR/PI3K/AKT Axis

To effectively screen targeted therapies, one must understand the molecular dependencies of the tumor. In over 40% of primary GBM cases, the is amplified or mutated (e.g., the EGFRvIII variant), leading to ligand-independent, constitutive activation[1].

This oncogenic signaling cascades directly into the PI3K/AKT/mTOR pathway, a central regulatory hub that dictates cell proliferation, evasion of apoptosis, and metabolic reprogramming[2]. Importantly, the frequent concurrent loss or mutation of PTEN—a negative regulator of PI3K—further hyperactivates AKT, driving aggressive tumor expansion and profound therapeutic resistance[3]. Therapeutics are often designed to inhibit specific nodes within this pathway.

EGFR_Pathway EGFR EGFR (Amplified/Mutated) PI3K PI3K EGFR->PI3K Phosphorylation AKT AKT PI3K->AKT PIP2 to PIP3 PTEN PTEN (Frequently Lost) PTEN->AKT Inhibits (Lost in GBM) mTOR mTORC1/2 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Translation/Growth

EGFR/PI3K/AKT/mTOR signaling axis driving glioblastoma survival and proliferation.

Experimental Design & Causality: Why 3D and Why ATP?

Causality in Assay Selection (The 3D Imperative): Traditional 2D cultures force cells into an unnatural monolayer, exposing them uniformly to oxygen, nutrients, and drugs. This lack of spatial architecture often results in an overestimation of drug efficacy. In contrast, recreate the pathophysiological gradients of native GBM tumors, including a necrotic, hypoxic core and an actively proliferating outer rim[4]. This structural complexity presents a physical barrier to drug penetration, accurately mimicking in vivo chemoresistance[5].

Causality in Readout Selection (The ATP Advantage): For viability quantification, metabolic reduction assays (like MTT or Resazurin) can be heavily confounded by the altered metabolic states of GBM cells (the Warburg effect) or by direct chemical reduction caused by the therapeutic compound itself. Therefore, this protocol utilizes the CellTiter-Glo® 3D Luminescent Cell Viability Assay, which directly quantifies ATP[4]. Because ATP is an absolute requirement for living cells and degrades rapidly upon cell death, it provides a highly accurate, artifact-free proxy for cell viability[6].

Protocol: 3D Spheroid Generation and Viability Screening

Self-Validating System: This protocol incorporates a mandatory Quality Control (QC) checkpoint at Day 4. Spheroids must exhibit a uniform spherical geometry and a diameter ≥200 µm before drug addition. This ensures the establishment of the hypoxic core necessary for accurate resistance modeling. Furthermore, the protocol uses strict control anchors: 0.1% DMSO serves as the vehicle control (100% viability baseline), while 10% Triton X-100 serves as the maximum lysis control (0% viability)[7].

Workflow Day0 Day 0: Seed 10^4 cells/mL in ULA plates Day4 Day 4: Confirm Spheroid Formation (>200µm) Day0->Day4 Day4_Drug Day 4: Add Therapeutics (e.g., TMZ) Day4->Day4_Drug QC Pass Day7 Day 7-10: CellTiter-Glo 3D Lysis & Incubation Day4_Drug->Day7 72-144h Incubation Readout Endpoint: Luminescence Quantification Day7->Readout

Step-by-step workflow for 3D glioblastoma spheroid generation and viability screening.

Step-by-Step Methodology
  • Cell Preparation (Day 0): Harvest validated GBM cell lines (e.g., U-87 MG, U-251 MG, A-172) during their logarithmic growth phase. Resuspend the single-cell suspension in DMEM (high glucose) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin[4].

  • Spheroid Seeding: Seed the cells at a density of 10,000 cells/mL (yielding 1,000 cells per well in a 100 µL volume) into a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 1,000 rpm for 5 minutes to promote initial cellular aggregation at the well's nadir.

  • Incubation & QC (Day 0-4): Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂. On Day 4, examine the wells using brightfield microscopy. Proceed to the next step only if singular, compact spheroids (>200 µm in diameter) have successfully formed[8].

  • Drug Treatment (Day 4): Prepare serial dilutions of the test compound (e.g., Temozolomide) at 2X the desired final concentration in complete media. Add 100 µL of the drug solution to the existing 100 µL in each well. Include a 0.1% DMSO vehicle control and a 10% Triton X-100 positive lysis control[7].

  • Incubation (Day 4-10): Incubate the treated spheroids for 72 to 144 hours. The duration depends heavily on the drug's mechanism of action (e.g., TMZ requires a longer incubation of up to 144 hours due to its delayed DNA-alkylating mechanism)[4].

  • ATP Quantification (Endpoint): Equilibrate the ULA plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. Add 200 µL of the reagent directly to each well. Shake the plate vigorously on an orbital shaker for 5 minutes to ensure complete mechanical and chemical lysis of the dense 3D structures, followed by a 25-minute dark incubation to stabilize the luminescent signal[4].

  • Readout & Analysis: Measure luminescence using a multi-mode microplate reader. Calculate relative viability by subtracting background luminescence and normalizing the data to the vehicle control.

Quantitative Data Interpretation

The transition from 2D monolayers to 3D spheroid cultures profoundly impacts drug sensitivity profiles. The table below summarizes the expected IC50 values for Temozolomide (TMZ) across standard GBM cell lines, highlighting the increased resistance observed when cells are grown in physiologically relevant 3D architectures.

Glioblastoma Cell LineGenetic Profile3D Spheroid IC50 (µM) for TMZPhenotypic Characteristics in 3D
U-87 MG PTEN mutant, p53 WT76.06 ± 5.6Forms highly compact spheroids; robust proliferation rate[4].
A-172 PTEN mutant, p53 WT134.0 ± 21.3Moderate compaction; intermediate resistance profile[4].
U-251 MG PTEN mutant, p53 mutant174.4 ± 29.0Highly invasive edges; significant chemoresistance[4].

(Note: Data summarized from Wanigasekara et al., 2023[4]. Standard 2D IC50 values for these lines typically range from 25-80 µM, demonstrating the protective nature of the 3D microenvironment).

References

  • PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma Source: Oncotarget (via NIH PMC) URL:[Link]

  • Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research Source: PLOS ONE URL:[Link]

  • An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Optimized Methods to Quantify Tumor Treating Fields (TTFields)-Induced Permeabilization of Glioblastoma Cell Membranes Source: Cells (MDPI) URL:[Link]

  • 2D and 3D in vitro Assays to Quantify the Invasive Behavior of Glioblastoma Stem Cells in Response to SDF-1α Source: BioTechniques (Taylor & Francis) URL:[Link]

Sources

high-performance liquid chromatography (HPLC) analysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Advanced RP-HPLC Method Development for Pharmaceutical Impurity Profiling: An Analytical Lifecycle Approach

The era of trial-and-error in High-Performance Liquid Chromatography (HPLC) method development is obsolete. Today, regulatory agencies demand a science- and risk-based framework—Analytical Quality by Design (AQbD)—to ensure methods are robust, reliable, and fit-for-purpose. As a Senior Application Scientist, I approach method development not as a discrete laboratory task, but as the engineering of a controlled, self-validating system.

This protocol synthesizes the mechanistic principles of Reversed-Phase HPLC (RP-HPLC) with the lifecycle management frameworks established by the[1] and[2].

The Analytical Procedure Lifecycle

Before selecting a column or preparing a mobile phase, we must define the Analytical Target Profile (ATP) . The ATP is a prospective summary of the required quality of the reportable result. It dictates what needs to be measured (e.g., quantifying impurities down to 0.05%) rather than how it is measured, serving as the foundation for the entire lifecycle[2].

Lifecycle ATP Analytical Target Profile (ATP) Define Intended Purpose Stage1 Stage 1: Procedure Design Knowledge Gathering & Risk Assessment ATP->Stage1 Stage2 Stage 2: Performance Qualification Validation & Fitness Demonstration Stage1->Stage2 Stage3 Stage 3: Ongoing Verification Routine Monitoring & Control Stage2->Stage3 Stage3->Stage1 Lifecycle Feedback Loop

Fig 1: Analytical Procedure Lifecycle aligned with USP <1220> and ICH Q14.

Mechanistic Causality in HPLC Conditions

To build a robust method, one must understand the thermodynamic and chemical causality behind every experimental choice.

A. Mobile Phase pH and Analyte Ionization

The most critical, yet frequently mismanaged, parameter for ionizable pharmaceutical impurities is the mobile phase pH. In RP-HPLC, retention is driven by hydrophobicity. Ionized molecules are highly polar and elute rapidly near the void volume, whereas unionized (neutral) molecules are hydrophobic and interact strongly with the stationary phase[3].

The Causality Principle: According to the Henderson-Hasselbalch equation, at a pH equal to the analyte's pKa, the compound exists as a 50:50 mixture of ionized and unionized forms. Operating near the pKa leads to split peaks, severe peak tailing, and extreme retention time instability with even minor pH fluctuations. To ensure robustness,[4].

pHSel Start Identify Analyte pKa IsAcid Analyte Type? Start->IsAcid Acidic Acidic (e.g., Carboxylic Acid) IsAcid->Acidic Basic Basic (e.g., Amine) IsAcid->Basic LowpH Set pH < pKa - 2 (Unionized, Retained) Acidic->LowpH HighpH Set pH > pKa + 2 (Unionized, Retained) Basic->HighpH Buffer Select Appropriate Buffer (e.g., Phosphate, Acetate) LowpH->Buffer HighpH->Buffer

Fig 2: Decision tree for selecting mobile phase pH based on analyte pKa.

B. Buffer Selection and Capacity

A buffer is only effective within ±1 pH unit of its pKa. If a method requires a pH of 4.0, an acetate buffer (pKa 4.8) is appropriate. Using a phosphate buffer (pKa 2.1, 7.2, 12.3) at pH 4.0 provides zero buffering capacity, leading to localized pH shifts inside the column and irreproducible chromatography[4].

Table 1: Physicochemical Properties of Common RP-HPLC Buffers

Buffer SystempKaEffective pH RangeUV Cutoff (nm)MS Compatible?
Trifluoroacetic Acid (TFA) 0.3< 1.5210Yes (Causes ion suppression)
Formate / Formic Acid 3.82.8 - 4.8210Yes
Acetate / Acetic Acid 4.83.8 - 5.8210Yes
Phosphate (pKa1, pKa2) 2.1, 7.21.1 - 3.1, 6.2 - 8.2< 200No (Non-volatile)
Ammonium Bicarbonate 10.39.3 - 11.3< 200Yes

Protocol: Step-by-Step RP-HPLC Method Development for Impurity Profiling

This protocol establishes a self-validating workflow for a stability-indicating assay, ensuring all requirements are met[1].

Phase 1: Knowledge Gathering & ATP Definition
  • Physicochemical Profiling : Document the LogP, pKa, and solubility of the Active Pharmaceutical Ingredient (API) and all known synthetic/degradation impurities.

  • Define the ATP : Establish the goal. (e.g., "Quantify impurities down to a reporting threshold of 0.05% with a resolution ( Rs​ ) > 1.5 between all critical peak pairs across a linear range of 0.1 to 150 µg/mL.")

Phase 2: Initial Scouting (Design of Experiments - DoE)
  • Column Selection : Select a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: End-capping neutralizes residual surface silanols, preventing secondary ion-exchange interactions that cause severe peak tailing for basic amine impurities.

  • Mobile Phase Preparation :

    • Aqueous (A) : Prepare 10 mM Ammonium Formate. Adjust to pH 3.0 using Formic Acid. Filter through a 0.2 µm membrane. (Causality: Low pH ensures acidic impurities are unionized and retained, while basic impurities are fully ionized but shielded by the buffer's ionic strength).

    • Organic (B) : Use Acetonitrile. (Causality: Acetonitrile has a lower viscosity and lower UV cutoff than Methanol, reducing backpressure and baseline noise[3]).

  • Scouting Gradient : Run a broad linear gradient from 5% B to 95% B over 40 minutes at 1.0 mL/min.

  • Thermodynamic Control : Set column oven temperature to 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improves mass transfer kinetics, and stabilizes retention times against ambient laboratory fluctuations).

Phase 3: Gradient & Selectivity Optimization
  • Analyze the Scouting Chromatogram : If early-eluting polar impurities co-elute with the void volume, introduce an initial isocratic hold (e.g., 5% B for 5 minutes) to increase the retention factor ( k′ ).

  • Resolve Critical Pairs : If structurally similar impurities fail to resolve ( Rs​<1.5 ), flatten the gradient slope specifically at their elution window (e.g., change from 2%/min to 0.5%/min). Alternatively, switch the organic modifier from Acetonitrile to Methanol to exploit differences in hydrogen-bonding selectivity[3].

Phase 4: Method Qualification & Self-Validation (Control Strategy)

A method must prove its own validity during every run via System Suitability Testing (SST).

  • System Suitability Testing (SST) : Before running unknown samples, inject a resolution mixture containing the API and its closest eluting impurity.

    • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , Theoretical Plates ( N ) ≥5000 , and Injection Precision (RSD) ≤2.0% for 5 replicate injections.

  • Robustness Verification : Deliberately vary pH ( ±0.2 ), temperature ( ±5∘ C), and flow rate ( ±10% ). If the SST criteria still pass, the method is deemed robust and fit-for-purpose under ICH Q14[1].

References

  • ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) | Link

  • USP publishes draft of new chapter <1220> Analytical Procedure Life Cycle | ECA Academy |Link

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained | LCGC International | Link

  • Why control pH in buffers and additives in reversed-phase HPLC or LC-MS? | The Analytical Scientist | Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one—a critical intermediate in the development of phosphodiesterase II (PDE2) inhibitors and fluorescent sensors—presents unique mechanistic challenges[1].

As a Senior Application Scientist, I have designed this troubleshooting guide to address the two primary bottlenecks in this workflow: the acid-catalyzed Pechmann condensation and the subsequent Williamson etherification. By understanding the causality behind reagent selection and employing self-validating protocols, researchers can significantly improve both yield and purity.

Reaction Workflow & Optimization Logic

YieldOptimization R Resorcinol + Ethyl 2-oxocyclohexanecarboxylate Pechmann Step 1: Pechmann Condensation Catalyst: ZrCl4 (Lewis Acid) Temp: 70°C - 85°C R->Pechmann Intermediate 3-hydroxy-7,8,9,10-tetrahydro- 6H-benzo[c]chromen-6-one Pechmann->Intermediate Minimizes Sulfonation Etherification Step 2: Williamson Etherification Reagents: 1-bromopropane, K2CO3 Solvent: Anhydrous DMF Intermediate->Etherification Product 3-propoxy-7,8,9,10-tetrahydro- 6H-benzo[c]chromen-6-one Etherification->Product Prevents Hydrolysis Finkelstein Yield Booster: Catalytic NaI (Finkelstein) Finkelstein->Etherification Accelerates Alkylation

Two-step synthesis workflow with key yield-boosting interventions.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Pechmann condensation yield so low (< 40%) when using concentrated sulfuric acid? A1: Concentrated sulfuric acid is a harsh Brønsted acid that induces deleterious side reactions, including the sulfonation of the resorcinol aromatic ring and the polymerization of the β -keto ester. To improve yield, switch to a mild Lewis acid like Zirconium(IV) chloride (ZrCl 4​ ). ZrCl 4​ selectively coordinates with the carbonyl oxygen of ethyl 2-oxocyclohexanecarboxylate, increasing its electrophilicity without degrading the aromatic substrate, routinely boosting yields to ~68.5%[1].

Q2: I am observing incomplete alkylation during the Williamson etherification step. How can I drive the reaction to completion? A2: Incomplete alkylation with 1-bromopropane is typically caused by either insufficient nucleophilicity of the phenoxide or competitive hydrolysis of the alkyl halide. First, ensure your potassium carbonate (K 2​ CO 3​ ) and DMF are strictly anhydrous. Second, you can introduce a catalytic amount of Sodium Iodide (NaI). This facilitates an in situ Finkelstein reaction, converting 1-bromopropane to the highly reactive 1-iodopropane, which significantly accelerates the nucleophilic attack[2].

Q3: How do I efficiently separate the unreacted intermediate from the final propoxy product without relying solely on column chromatography? A3: You can exploit the pKa difference between the intermediate and the product. The unreacted 3-hydroxy intermediate possesses a free phenolic -OH group. By washing your organic extract with a dilute basic solution (e.g., 0.1 M NaOH), you will deprotonate the unreacted starting material, drawing it into the aqueous layer as a water-soluble phenoxide salt, while the fully alkylated 3-propoxy product remains safely in the organic layer.

Section 2: Quantitative Data & Parameter Optimization

Table 1: Step 1 - Pechmann Condensation Catalyst Comparison
Catalyst SystemReaction ConditionsMechanistic ImpactTypical Yield
Conc. H 2​ SO 4​ 0 °C to RT, 10 hBrønsted acid; causes sulfonation and polymerization side-reactions.< 45%
ZrCl 4​ (Solvent) 70 °C, 1–2 hMild Lewis acid; specific carbonyl activation without ring degradation[1].~68.5%
ZrCl 4​ (Neat) 85 °C, 30 minSolvent-free; maximizes collision frequency and adheres to green chemistry principles[3].> 75.0%
Table 2: Step 2 - Williamson Etherification Optimization
ParameterSub-optimal ConditionOptimized ConditionCausality for Yield Improvement
Base NaOH (Aqueous)K 2​ CO 3​ (Anhydrous)Prevents the irreversible hydrolysis of 1-bromopropane to 1-propanol.
Solvent Ethanol (Protic)Anhydrous DMFPolar aprotic solvent solvates the K + cation, leaving the phenoxide highly nucleophilic[1].
Additive NoneCatalytic NaIConverts the alkyl bromide to an alkyl iodide (in situ), lowering the activation energy[2].

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Intermediate)

This protocol utilizes a solvent-free (neat) approach to maximize yield and reduce reaction time[3].

  • Preparation: Charge an oven-dried reaction flask with resorcinol (10.0 mmol) and ZrCl 4​ (7.5 mmol).

  • Addition: Slowly add ethyl 2-oxocyclohexanecarboxylate (11.0 mmol) directly to the solid mixture.

  • Activation: Heat the neat mixture to 85 °C with vigorous stirring for 30 minutes.

  • In-Process Validation: Spot the reaction mixture on a TLC plate (Hexane:EtOAc, 3:1). The complete disappearance of the resorcinol spot validates the end of the condensation phase.

  • Quenching & Isolation: Pour the hot reaction mixture into 100 mL of crushed ice water.

    • Validation Check: An immediate precipitation of a crude yellow solid confirms the successful formation of the hydrophobic coumarin core[1].

  • Purification: Filter the precipitate under suction, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from refluxing ethanol to yield pure crystals.

Protocol B: Synthesis of 3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (Final Product)

This protocol employs anhydrous conditions to prevent side reactions[1].

  • Deprotonation: In a flame-dried flask under nitrogen, combine the 3-hydroxy intermediate (9.2 mmol) and anhydrous K 2​ CO 3​ (12.0 mmol) in 100 mL of anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add 1-bromopropane (12.0 mmol) dropwise. (Optional: Add 0.5 mmol of anhydrous NaI to boost reaction kinetics).

  • Heating: Heat the mixture to 128 °C under reflux for 3–6 hours.

  • Workup & Validation: Pour the completed reaction mixture into ice water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with 0.1 M NaOH (50 mL).

    • Validation Check: If the aqueous layer turns yellow, unreacted intermediate is present and successfully removed. If the aqueous layer is colorless, 100% conversion was achieved.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , evaporate the solvent under reduced pressure, and recrystallize to obtain the final product as a white solid.

References

  • Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC. nih.gov.
  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC - NIH. nih.gov.
  • Novel Pyrone Side Tetracyclic Psoralen Derivatives: Synthesis and Photobiological Evaluation | Journal of Medicinal Chemistry - ACS Public

Sources

Technical Support Center: Synthesis of Tetrahydro-benzo[c]chromen-6-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tetrahydro-benzo[c]chromen-6-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to resolve specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even though I'm following a published procedure. What are the most common culprits?

A1: Low yields in the synthesis of tetrahydro-benzo[c]chromen-6-ones can often be attributed to a few key factors:

  • Purity of Starting Materials: The purity of your reactants, particularly the phenol and the β-ketoester or its equivalent, is critical. Impurities can interfere with the catalyst or promote side reactions. It is advisable to purify starting materials if their purity is not confirmed.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are crucial parameters. For instance, in Lewis acid-catalyzed reactions (e.g., with ZrCl₄), precise temperature control is necessary to prevent degradation or the formation of side products.[1] Optimization of these parameters for your specific substrate is often required.

  • Atmospheric Moisture: Many of the catalysts used, such as Lewis acids (e.g., ZrCl₄), are highly sensitive to moisture.[2] Ensure that your glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification: The desired product may be lost during workup and purification. Tetrahydro-benzo[c]chromen-6-ones can sometimes be challenging to purify, and losses can occur during extraction or chromatography.

Q2: I am observing a significant, unidentified side product in my reaction. How can I begin to identify it?

A2: Identifying unknown side products is a systematic process:

  • Mass Spectrometry (MS): Obtain a mass spectrum of your crude reaction mixture. The molecular weight of the side product can provide clues about its identity, such as whether it is a dimer, an adduct with the solvent, or a product of incomplete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. Compare the spectra of your crude product with the expected spectrum of the desired product. The chemical shifts, coupling constants, and integration of the side product's signals can help to piece together its structure.

  • Infrared (IR) Spectroscopy: IR can help identify key functional groups. For example, the presence or absence of a lactone carbonyl peak, or the appearance of a hydroxyl peak, can indicate whether the desired cyclization has occurred.

  • Review the Mechanism: Consider the reaction mechanism and plausible side reactions. For example, in a Pechmann condensation, the formation of an isomeric chromone is a common side reaction.[1]

Troubleshooting Guide: Common Side Products and Their Mitigation

Issue 1: Formation of an Isomeric Chromone Side Product in Pechmann-type Condensations

Question: My NMR and mass spectrometry data suggest the presence of an isomer of my desired tetrahydro-benzo[c]chromen-6-one. I suspect it might be the corresponding chromone. Why does this happen, and how can I prevent it?

Answer: The formation of a benzo[c]chromone instead of the desired benzo[c]coumarin (the core of your target molecule) is a well-documented side reaction in Pechmann-type condensations. The two are isomers, differing only in the position of the carbonyl group in the pyrone ring.

Causality of Formation:

The regioselectivity of the cyclization is highly dependent on the reaction mechanism, which is influenced by the choice of acid catalyst.

  • Pechmann Condensation (Coumarin Formation): This pathway typically involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type reaction) and subsequent dehydration. Strong Brønsted acids like sulfuric acid (H₂SO₄) tend to favor this pathway.[3]

  • Simonis Chromone Cyclization (Chromone Formation): In this variation, the ketone of the β-ketoester is activated first, reacting with the phenolic hydroxyl group. This is followed by activation of the ester group for electrophilic attack on the aromatic ring. Strong dehydrating agents and some Lewis acids, like phosphorus pentoxide (P₂O₅), promote this pathway.[3]

Below is a diagram illustrating the two competing pathways.

G cluster_0 Starting Materials cluster_1 Pechmann Pathway (Coumarin) cluster_2 Simonis Pathway (Chromone) Phenol Phenol Transesterification Transesterification Phenol->Transesterification Intermolecular Condensation Intermolecular Condensation Phenol->Intermolecular Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Transesterification Ketone Activation Ketone Activation Beta-Ketoester->Ketone Activation Intramolecular EAS Intramolecular EAS Transesterification->Intramolecular EAS Dehydration_C Dehydration_C Intramolecular EAS->Dehydration_C Desired Product Benzo[c]coumarin Dehydration_C->Desired Product H2SO4 H₂SO₄ H2SO4->Transesterification Ketone Activation->Intermolecular Condensation Intramolecular EAS_Ch Intramolecular EAS_Ch Intermolecular Condensation->Intramolecular EAS_Ch Dehydration_Ch Dehydration_Ch Intramolecular EAS_Ch->Dehydration_Ch Side Product Benzo[c]chromone Dehydration_Ch->Side Product P2O5 P₂O₅ P2O5->Ketone Activation

Competing pathways in Pechmann-type reactions.

Mitigation Strategies:

The key to minimizing the formation of the chromone side product is to select reaction conditions that favor the Pechmann pathway.

ParameterCondition Favoring Desired CoumarinCondition Favoring Chromone Side ProductReference(s)
Catalyst Strong Brønsted acids (e.g., H₂SO₄, Amberlyst-15)Strong dehydrating agents (e.g., P₂O₅), some Lewis acids[1][3]
Temperature Generally lower to moderate temperaturesOften higher temperatures[1]
Solvent Can vary, but solvent-free conditions with a solid acid catalyst can be effectiveDependent on the catalyst system[1]

Troubleshooting Protocol: Minimizing Chromone Formation

If you have identified the chromone isomer as a significant side product, follow these steps to optimize your reaction:

  • Catalyst Screening:

    • If you are using a catalyst known to promote the Simonis pathway (like P₂O₅), switch to a strong Brønsted acid. Sulfuric acid is the classic choice for the Pechmann condensation.

    • Consider using a solid acid catalyst like Amberlyst-15, which can offer milder reaction conditions and easier workup.[1]

  • Temperature Optimization:

    • Begin by running the reaction at a lower temperature than in your initial attempts. A gradual increase in temperature may be necessary to find the optimal balance between reaction rate and selectivity.

  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and the ratio of the desired product to the side product. This will help you determine the optimal reaction time.

  • Purification:

    • If a small amount of the chromone isomer is still formed, it can often be separated from the desired coumarin product by column chromatography on silica gel, as the two isomers may have different polarities.

Issue 2: Incomplete Cyclization and/or Dehydration

Question: My analysis shows a significant amount of a species with a molecular weight corresponding to the starting materials minus water, but it is not my desired lactone. What could this be?

Answer: This observation often points to incomplete cyclization or side reactions like dehydration of an intermediate.

Potential Side Products and Their Causes:

  • Uncyclized Intermediate: The reaction may have stalled after the initial condensation but before the final ring-closing lactonization. This can be due to insufficient activation of the carboxylic acid or ester for intramolecular attack.

  • Dehydration of an Intermediate: An intermediate hydroxy acid may undergo dehydration to form an unsaturated carboxylic acid, which may be less prone to cyclization.

Mitigation Strategies:

  • Reaction Time and Temperature: Extending the reaction time or gradually increasing the temperature can often drive the reaction to completion.

  • Catalyst Choice: Ensure your catalyst is active and present in a sufficient amount. For lactonizations, stronger acids or specific lactonization-promoting reagents may be necessary.

  • High Dilution: To favor intramolecular cyclization over intermolecular reactions (which can lead to polymers), the reaction can be performed under high dilution conditions. This is achieved by the slow addition of the starting material to the reaction mixture.

Issue 3: Formation of Polymeric Byproducts

Question: I am obtaining a significant amount of an insoluble, high molecular weight material in my reaction. What is it and how can I avoid it?

Answer: The formation of an insoluble, high molecular weight material is likely due to intermolecular polymerization. This occurs when the hydroxy acid (or ester) intermediate reacts with another molecule of the same intermediate, rather than cyclizing intramolecularly.

Mitigation Strategies:

  • High Dilution Conditions: As mentioned previously, performing the reaction at a lower concentration is the most effective way to favor intramolecular cyclization. This can be achieved by adding the reactants slowly over a period of time to a large volume of solvent.

  • Optimize Temperature: Excessive heat can sometimes promote polymerization. Experiment with running the reaction at a lower temperature.

Experimental Protocols

General Protocol for the ZrCl₄-Catalyzed Synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

This protocol is adapted from established procedures for the synthesis of similar compounds.[1]

Materials and Reagents:

  • Resorcinol

  • Ethyl 2-cyclohexanecarboxylate

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous solvent (if not running neat)

  • Ice-cold water

  • Standard glassware for organic synthesis (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add resorcinol (1.0 eq) and ethyl 2-cyclohexanecarboxylate (1.1 eq).

  • Catalyst Addition: Carefully add ZrCl₄ (0.75 eq) to the mixture. Note: ZrCl₄ is moisture-sensitive and should be handled under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. The reaction can be run neat (without solvent).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 30-60 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring. A precipitate of the crude product should form.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • Synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one... - ResearchGate. Available at: [Link]

  • Pechmann condensation - Wikipedia. Available at: [Link]

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC - NIH. Available at: [Link]

  • Zirconium(IV) chloride - Wikipedia. Available at: [Link]

Sources

Urolithin Analysis Support Center: Troubleshooting HPLC Co-Elution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Urolithin Technical Support Center. As researchers and drug development professionals increasingly focus on the microbiome-derived metabolites of ellagitannins, urolithins (particularly Urolithin A) have emerged as highly promising therapeutic targets for aging, cellular senescence, and metabolic diseases.

However, because urolithins are positional isomers—sharing a rigid dibenzo-pyran-6-one core and differing only by the position of hydroxyl groups—they frequently suffer from severe co-elution issues in standard reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide, designed by Senior Application Scientists, provides the mechanistic understanding and field-proven protocols required to achieve baseline resolution of urolithin analogs and their phase II metabolites.

Mechanistic FAQs: Understanding the Co-Elution Bottleneck

Q1: Why do Urolithin A and Iso-Urolithin A co-elute on my standard C18 column? A: The root cause is a lack of shape selectivity. Urolithin A (3,8-dihydroxy-urolithin) and Iso-Urolithin A (3,9-dihydroxy-urolithin) possess nearly identical hydrophobicities. Standard C18 stationary phases separate compounds primarily based on hydrophobic partitioning. Because the partition coefficients (LogP) of these two positional isomers are virtually indistinguishable, a C18 column cannot differentiate them, resulting in a single, merged chromatographic peak.

Q2: What is the mechanistic advantage of using a Fluoro Phenyl (PFP) column over C18? A: To resolve positional isomers, you must exploit alternative retention mechanisms beyond simple hydrophobicity. A Fluoro Phenyl column (such as the CSH Fluoro Phenyl) introduces π−π (pi-pi) interactions, dipole-dipole interactions, and enhanced hydrogen bonding. The highly electronegative fluorine atoms interact differently with the slight electron density variations across the varying hydroxyl positions on the urolithin aromatic rings, providing the necessary shape and electronic selectivity to pull the isomers apart [1].

Q3: How do Phase II glucuronide metabolites complicate the separation, and what is the alternative? A: In vivo, urolithins are rapidly conjugated into phase II metabolites, such as Urolithin A 3-glucuronide and Urolithin A 8-glucuronide. These regioisomers are even more difficult to separate on RP-HPLC due to the massive, highly polar glucuronic acid moiety dominating the molecule's interaction with the stationary phase. To resolve these, researchers must pivot from traditional HPLC to Supercritical Fluid Chromatography (SFC) utilizing chiral or cellulose-based stationary phases, which offer extreme stereochemical selectivity [2].

Experimental Workflows & Decision Logic

To determine the correct analytical approach, you must first identify whether you are analyzing unconjugated aglycones (e.g., in raw health products or in vitro assays) or conjugated phase II metabolites (e.g., in plasma or urine).

TroubleshootingWorkflow Start Co-elution of Urolithin Analogs Detected on RP-HPLC CheckAnalyte Are you analyzing Aglycones or Glucuronide Conjugates? Start->CheckAnalyte Aglycone Aglycones (Uro A, Iso-Uro A, Uro B) CheckAnalyte->Aglycone Glucuronide Glucuronides (Phase II Metabolites) CheckAnalyte->Glucuronide SwitchCol Switch to CSH Fluoro Phenyl Column (Enhances Pi-Pi Interactions) Aglycone->SwitchCol SwitchSFC Switch to Supercritical Fluid Chromatography (SFC) Glucuronide->SwitchSFC OptimizeMP Optimize Mobile Phase: Methanol / Water + 0.1% Formic Acid SwitchCol->OptimizeMP Success Baseline Resolution Achieved (Rs > 1.5) OptimizeMP->Success OptimizeSFC Mobile Phase: CO2 + 0.1% TFA in Methanol Column: Whelk-O 1 SwitchSFC->OptimizeSFC OptimizeSFC->Success

Figure 1: Decision tree for resolving urolithin co-elution based on analyte type.

Field-Proven Methodologies

Protocol A: UHPLC Separation of Urolithin Aglycones

This protocol utilizes a Charged Surface Hybrid (CSH) Fluoro Phenyl column to resolve Urolithin A from its impurities and structural analogs. It is designed as a self-validating system[1].

1. System Preparation & Column Equilibration

  • Column: ACQUITY UPLC CSH Fluoro Phenyl (2.1 mm × 50 mm, 1.7 μm).

  • Mobile Phase A: Ultrapure water with 0.1% Formic Acid (suppresses phenol ionization, preventing peak tailing).

  • Mobile Phase B: 100% Methanol. (Causality note: Methanol is preferred over Acetonitrile here because its protic nature enhances the hydrogen-bonding differences between the positional isomers).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

2. Gradient Elution Profile

  • 0.0 - 1.0 min: 40% B

  • 1.0 - 4.0 min: 40% 60% B

  • 4.0 - 5.0 min: 60% 95% B (Column wash)

  • 5.0 - 7.0 min: 40% B (Re-equilibration)

3. Sample Preparation & Diluent Optimization

  • Extract samples using pure methanol to ensure >95% recovery.

  • Critical Step: Dilute the final injection vial to 40% Methanol in water . Injecting samples in 100% organic solvent causes "solvent mismatch" at the column head, leading to peak distortion and early co-elution.

4. System Suitability Test (Self-Validation)

  • Inject a mixed standard containing 1 µg/mL of Urolithin A and Iso-Urolithin A.

  • Pass Criteria: The resolution factor ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , verify mobile phase pH and ensure the column is fully equilibrated. Do not proceed to sample analysis until this criterion is met.

Protocol B: SFC Separation of Urolithin Glucuronides

For researchers analyzing plasma or urine, reversed-phase HPLC will fail to resolve the glucuronide conjugates. This protocol utilizes Supercritical Fluid Chromatography (SFC) [2].

1. System Preparation

  • Column: (S, S) Whelk-O 1 (Chiral stationary phase) or Reflect I-Cellulose C.

  • Mobile Phase A: Supercritical CO2​ .

  • Mobile Phase B: Methanol containing 0.1% Trifluoroacetic Acid (TFA).

  • Backpressure / Temp: 120 bar / 30°C.

  • Flow Rate: 2.5 mL/min.

2. Gradient Elution Profile

  • 0.0 - 5.0 min: 30% B

  • 5.0 - 10.0 min: 30% 40% B

  • 10.0 - 11.0 min: 40% 30% B

3. System Suitability Test (Self-Validation)

  • Inject a mixed standard of Urolithin A 3-glucuronide and Urolithin A 8-glucuronide.

  • Pass Criteria: Confirm baseline separation via MS/MS transitions (m/z 403 227). The 3-glucuronide should elute cleanly before the 8-glucuronide.

Quantitative Method Comparison

The following table summarizes the expected chromatographic behavior of urolithin analogs across different stationary phases, demonstrating the quantitative superiority of optimized methods over standard C18 approaches.

AnalyteColumn ChemistryMobile Phase SystemExpected RT (min)Resolution ( Rs​ )Status
Urolithin A Standard C18Acetonitrile / Water~5.50N/ACo-elutes
Iso-Urolithin A Standard C18Acetonitrile / Water~5.52< 0.5Co-elutes
Urolithin A CSH Fluoro PhenylMethanol / Water~3.10> 2.0Resolved
Iso-Urolithin A CSH Fluoro PhenylMethanol / Water~3.45> 2.0Resolved
Uro A 3-Glucuronide SFC Whelk-O 1 CO2​ / Methanol (TFA)~4.20> 1.5Resolved
Uro A 8-Glucuronide SFC Whelk-O 1 CO2​ / Methanol (TFA)~4.80> 1.5Resolved

Urolithin Metabolic Pathway & Analytical Challenge

To fully appreciate the analytical challenge, it is vital to understand the biological origin of these positional isomers. The gut microbiome metabolizes dietary ellagic acid into various urolithins, which are subsequently conjugated in the liver.

UrolithinPathway EA Ellagic Acid (Dietary Precursor) Gut Gut Microbiota (Bifidobacterium spp.) EA->Gut Metabolism UroA Urolithin A (3,8-dihydroxy) Gut->UroA IsoUroA Iso-Urolithin A (3,9-dihydroxy) Gut->IsoUroA Gluc Phase II Metabolism (Hepatic Glucuronidation) UroA->Gluc IsoUroA->Gluc Coelution Analytical Bottleneck: Isobaric Co-elution Gluc->Coelution RP-HPLC Analysis

Figure 2: Biological generation of urolithin positional isomers and the resulting analytical bottleneck.

References

  • Yue, E., Wang, Z., & Nie, J. (2025). Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography. Molecules, 30(5), 1141.[Link]

  • Ares, A. M., Toribio, L., García-Villalba, R., Villalgordo, J. M., Althobaiti, Y., Tomás-Barberán, F. A., & Bernal, J. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Journal of Agricultural and Food Chemistry, 71(6), 3033–3039.[Link]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of the Benzo[c]chromen-6-one Core Structure

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[c]chromen-6-one Scaffold

The benzo[c]chromen-6-one moiety is a privileged heterocyclic scaffold found in a diverse array of biologically active natural products and synthetic molecules. Its derivatives have garnered significant attention in medicinal chemistry and drug discovery, exhibiting a range of pharmacological activities.[1] A prominent example is the class of urolithins, which are human gut microbiota metabolites of dietary ellagic acid and ellagitannins found in pomegranates, berries, and nuts. These compounds are noted for their potential antioxidant, anti-inflammatory, and anti-cancer properties. Given the therapeutic potential of benzo[c]chromen-6-one derivatives, a thorough understanding of their structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for the identification and structural elucidation of these compounds. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of the benzo[c]chromen-6-one core, offering a comparative perspective on different ionization techniques and the influence of structural isomers.

Understanding the Core Fragmentation: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is profoundly influenced by the ionization method employed. Hard ionization techniques, such as Electron Ionization (EI), impart significant energy to the analyte, leading to extensive fragmentation. In contrast, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentler, typically producing a protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) with less fragmentation in the source. Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) is then required to induce fragmentation of these precursor ions.

Electron Ionization (EI): Unveiling the Intrinsic Fragmentation

Under EI conditions, the benzo[c]chromen-6-one core is expected to undergo characteristic fragmentation pathways dominated by the loss of small, stable neutral molecules. Drawing parallels with its isomeric coumarins and related chromone structures, the primary fragmentation is the expulsion of a carbon monoxide (CO) molecule from the lactone ring.[2] This is a hallmark fragmentation for many cyclic esters and lactones. This initial loss is often followed by a subsequent loss of another CO molecule.

A key fragmentation pathway for chromone structures under EI is the retro-Diels-Alder (rDA) reaction.[3] This reaction cleaves the heterocyclic ring, providing valuable structural information. For the benzo[c]chromen-6-one core, an analogous rDA fragmentation can be postulated.

Electrospray Ionization (ESI-MS/MS): A Softer Approach to Structural Elucidation

In ESI-MS, the benzo[c]chromen-6-one core will typically be observed as a protonated molecule, [M+H]⁺. Fragmentation is then induced via CID. The fragmentation of the protonated molecule is expected to differ significantly from the radical cation generated in EI. The fragmentation of protonated lactones often involves the loss of CO and/or H₂O.

Insights into the ESI-MS/MS fragmentation of the benzo[c]chromen-6-one core can be gleaned from studies on urolithins. For instance, the ESI-MS/MS of urolithin C (a dihydroxy-benzo[c]chromen-6-one) in negative ion mode shows a characteristic transition of m/z 243 → 187.[4] This corresponds to a neutral loss of 56 Da, which can be attributed to the sequential loss of two CO molecules (28 Da each). This suggests that even under soft ionization conditions, the loss of carbon monoxide from the lactone ring is a dominant fragmentation pathway.

Comparative Fragmentation Analysis

To illustrate the differences in fragmentation patterns, let's consider the hypothetical fragmentation of the parent benzo[c]chromen-6-one molecule under both EI and ESI-MS/MS conditions.

Ionization TechniquePrecursor Ion (m/z)Key Fragment Ions (m/z)Probable Neutral LossFragmentation Pathway
Electron Ionization (EI) 196 (M⁺•)168CODecarbonylation
1402 x COSequential Decarbonylation
115C₅H₅ORetro-Diels-Alder
ESI-MS/MS (+ve ion) 197 ([M+H]⁺)169CODecarbonylation
1412 x COSequential Decarbonylation

Note: The fragmentation pathways for benzo[c]chromen-6-one under ESI-MS/MS are proposed based on the fragmentation of structurally related urolithins and general principles of lactone fragmentation.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for the benzo[c]chromen-6-one core structure under EI and ESI-MS/MS conditions.

EI_Fragmentation M+• (m/z 196) M+• (m/z 196) m/z 168 m/z 168 M+• (m/z 196)->m/z 168 - CO m/z 115 m/z 115 M+• (m/z 196)->m/z 115 - C5H5O (rDA) m/z 140 m/z 140 m/z 168->m/z 140 - CO

Caption: Proposed EI fragmentation of benzo[c]chromen-6-one.

ESI_Fragmentation [M+H]+ (m/z 197) [M+H]+ (m/z 197) m/z 169 m/z 169 [M+H]+ (m/z 197)->m/z 169 - CO m/z 141 m/z 141 m/z 169->m/z 141 - CO

Caption: Proposed ESI-MS/MS fragmentation of benzo[c]chromen-6-one.

The Influence of Substituents on Fragmentation

Substituents on the benzo[c]chromen-6-one core can significantly alter the fragmentation pattern. Hydroxy, methoxy, and other functional groups can direct fragmentation pathways, leading to characteristic neutral losses.

  • Hydroxyl Groups: Hydroxylated derivatives, such as the urolithins, can readily lose water (H₂O) in addition to CO. The position of the hydroxyl group will influence the ease of water loss.

  • Methoxy Groups: Methoxy-substituted analogs may exhibit the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

  • Other Functional Groups: The presence of other functional groups will introduce their own characteristic fragmentation patterns, which can be used for structural confirmation. The study of how substituents affect the fragmentation of alkyl benzoates has shown that the nature of the substituent on the phenyl ring influences the product ratios in the gas phase.[5]

Experimental Protocol: A Self-Validating System for LC-MS/MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of benzo[c]chromen-6-one derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the benzo[c]chromen-6-one derivative in a suitable solvent (e.g., methanol or DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Extraction (for biological matrices): For plasma or urine samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to remove matrix interferences.[4] Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different mass) to all standards and samples to correct for variations in extraction efficiency and instrument response.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Chromatographic Column: A C18 reversed-phase column is typically suitable for the separation of these compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point.

  • Ionization Mode: ESI in positive ion mode is generally preferred for these compounds.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis or in product ion scan mode for qualitative analysis and fragmentation pattern determination.

Method Validation

To ensure the trustworthiness of the results, the analytical method should be validated for:

  • Linearity: Analyze a series of calibration standards to establish the linear range of the assay.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at different concentration levels.

  • Selectivity and Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.

  • Stability: Assess the stability of the analyte in the sample matrix under different storage conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards Addition of IS Addition of IS Working Standards->Addition of IS Biological Sample Biological Sample Extraction (LLE/SPE) Extraction (LLE/SPE) Biological Sample->Extraction (LLE/SPE) Reconstitution Reconstitution Extraction (LLE/SPE)->Reconstitution Reconstitution->Addition of IS LC Separation (C18) LC Separation (C18) Addition of IS->LC Separation (C18) ESI Ionization (+ve) ESI Ionization (+ve) LC Separation (C18)->ESI Ionization (+ve) MS/MS Detection (MRM/Scan) MS/MS Detection (MRM/Scan) ESI Ionization (+ve)->MS/MS Detection (MRM/Scan) Quantification & Fragmentation Analysis Quantification & Fragmentation Analysis MS/MS Detection (MRM/Scan)->Quantification & Fragmentation Analysis Method Validation (Linearity, Accuracy, etc.) Method Validation (Linearity, Accuracy, etc.) Quantification & Fragmentation Analysis->Method Validation (Linearity, Accuracy, etc.)

Caption: A typical workflow for the LC-MS/MS analysis of benzo[c]chromen-6-one derivatives.

Conclusion: A Powerful Tool for Structural Elucidation

Mass spectrometry, particularly when coupled with liquid chromatography, is an indispensable tool for the analysis of benzo[c]chromen-6-one derivatives. Understanding the fundamental fragmentation patterns under different ionization conditions is crucial for the confident identification and structural elucidation of these important compounds. While the core fragmentation is characterized by the loss of carbon monoxide, the choice of ionization technique and the nature of substituents on the aromatic rings play a significant role in the overall fragmentation pattern. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data, thereby supporting the advancement of research and development in this exciting field of medicinal chemistry.

References

  • Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • GAS-PHASE FRAGMENTATION STUDY OF TWO 1,5-BENZODIAZEPIN-2-ONE DERIVATIVES USING ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ACS Omega. [Link]

  • LC-MS/MS analysis of the standard urolithin A (A) and the urolithin A of the extract of the fermentation broth of strain FUA027 (B). ResearchGate. [Link]

  • LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption. Journal of Food Bioactives. [Link]

  • (PDF) UPLC-MS/MS Method for Simultaneous Quantification of Cyclosporine A and Urolithin A in Plasma and Interspecies Analysis Across Mammals Including Humans. ResearchGate. [Link]

  • Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules. [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Max Planck Society. [Link]

  • Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. [Link]

  • Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. Journal of the American Society for Mass Spectrometry. [Link]

  • Studies in mass spectrometry. Part V. Mass spectra of benzoquinones. Journal of the Chemical Society B: Physical Organic. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]

  • 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. Journal of Mass Spectrometry. [Link]

  • Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents. Antioxidants. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin. [Link]

Sources

Comparative Anticancer Potency: Urolithin A vs. Precursors and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward microbiome-derived metabolites, Urolithin A (UA)—a terminal gut microbiota metabolite derived from dietary ellagitannins and ellagic acid (EA)—has demonstrated profound pleiotropic anticancer efficacy[1]. Unlike its parent polyphenols, which suffer from poor systemic bioavailability, UA exhibits potent intracellular accumulation and distinct mechanistic advantages[2].

Designed for researchers and drug development professionals, this guide provides a rigorous comparative analysis of UA’s anticancer potency against its precursors (Ellagic Acid, Geraniin), structural analogs (Urolithin B), and standard-of-care chemotherapeutics (5-Fluorouracil, Oxaliplatin).

Mechanistic Divergence: Why Urolithin A Outperforms Alternatives

The superior antiproliferative capacity of UA compared to EA stems from its targeted modulation of metabolic and apoptotic pathways. While EA acts primarily as a broad-spectrum antioxidant, UA actively remodels the tumor microenvironment and cellular metabolism[3].

  • p53/TIGAR Axis & Glycolytic Suppression: UA uniquely stabilizes p53, dampening glycolytic flux via the p53/TIGAR axis. This forces metabolically inflexible cancer cells into an energetic crisis, an effect not robustly observed with its precursor EA[4].

  • Mitophagy & PI3K/AKT/mTOR Inhibition: UA is a well-established autophagy and mitophagy activator. By inhibiting the PI3K/AKT and mTOR pathways, UA relieves the suppression of the ULK1 complex, driving LC3-II accumulation and autophagic flux[5][6]. This prevents the accumulation of dysfunctional mitochondria, dismantling a common resistance mechanism in solid tumors.

  • Chemosensitization: In colorectal cancer (CRC) models, UA acts as a potent adjuvant. It sensitizes chemoresistant cell lines to 5-Fluorouracil (5-FU) by downregulating drug efflux transporters and amplifying caspase-8/9 activation, effectively reversing chemoresistance[1][2].

UA_Mechanism cluster_0 Metabolic & Autophagic Modulation cluster_1 Apoptosis & Cell Cycle UA Urolithin A (UA) AMPK AMPK Activation UA->AMPK Stimulates mTOR mTOR / PI3K / AKT UA->mTOR Inhibits p53 p53 / TIGAR Axis UA->p53 Stabilizes Mitophagy Mitophagy / Autophagy (PINK1/Parkin, LC3-II) AMPK->Mitophagy Promotes mTOR->Mitophagy Relieves Inhibition Chemo 5-FU / Oxaliplatin Sensitization Mitophagy->Chemo Reduces Resistance Caspase Caspase 3/8/9 Cascade p53->Caspase Triggers CellCycle G2/M Cell Cycle Arrest p53->CellCycle Induces TumorDeath Tumor Cell Death Caspase->TumorDeath Executes CellCycle->TumorDeath Halts Proliferation Chemo->TumorDeath Synergistic Kill

Urolithin A signaling network highlighting PI3K/AKT inhibition, p53 stabilization, and synergy.

Quantitative Efficacy: Comparative IC50 Profiling

To objectively evaluate UA's potency, we must benchmark its half-maximal inhibitory concentration (IC50) against alternative agents. The following table synthesizes viability data across established cancer models, demonstrating UA's enhanced efficacy over its precursors and its synergistic potential with chemotherapeutics[1][4][7].

CompoundClassificationTarget Cell LineExposure TimeIC50 (µM)Mechanistic Note
Urolithin A (UA) Microbiota MetaboliteHCT116 (Colorectal)72 h19.6p53-dependent G2/M arrest
Ellagic Acid (EA) Polyphenol PrecursorHCT116 (Colorectal)72 h44.2Poor bioavailability in vivo
Geraniin Ellagitannin PrecursorHCT116 (Colorectal)72 h83.0Requires microbial conversion
Urolithin B (UB) Microbiota MetaboliteJurkat / K562 (Leukemia)48 h> UALess potent antiproliferative effect
Oxaliplatin Platinum ChemotherapyHCT116 (Colorectal)72 h1.6Synergistic when combined with UA
5-Fluorouracil (5-FU) Antimetabolite ChemoSW-480 (Colorectal)48 hVariableIC50 significantly reduced by UA

Data indicates that UA is more than twice as potent as Ellagic Acid in CRC models, highlighting the critical role of microbial biotransformation in activating dietary polyphenols[4]. Furthermore, while Urolithin B exhibits anticancer properties, comparative assays demonstrate that UA possesses a more prominent antiproliferative capability[7].

Validated Experimental Protocol: Assessing UA-Mediated Chemosensitization

To ensure reproducibility and scientific integrity, the following self-validating protocol outlines the methodology for quantifying the synergistic effect of UA combined with 5-FU. Every step is designed to establish direct causality between drug exposure and cellular response, eliminating common assay artifacts.

Workflow: Synergistic Cytotoxicity & Apoptosis Assay (Chou-Talalay Method)

Step 1: Cell Synchronization and Seeding

  • Action: Seed SW-480 cells at 5×103 cells/well in a 96-well plate. Serum-starve (0.1% FBS) for 12 hours prior to treatment.

  • Causality: Serum starvation synchronizes the cells in the G0/G1 phase. This eliminates cell-cycle heterogeneity, ensuring that the observed G2/M phase arrest is a direct consequence of UA/5-FU intervention rather than baseline asynchronous division.

Step 2: Matrix Dosing (Checkerboard Assay)

  • Action: Treat cells with a matrix of UA (0, 5, 10, 20, 40 µM) and 5-FU (0, 1, 5, 10, 25 µM) for 48 hours. Include vehicle controls (0.1% DMSO).

  • Causality: A checkerboard dilution matrix is required to calculate the Combination Index (CI) via the Chou-Talalay equation. A CI < 1 validates true pharmacological synergy, whereas CI = 1 indicates mere additivity.

Step 3: Resazurin Reduction Viability Readout

  • Action: Add Resazurin (10 µg/mL final) for the last 4 hours of incubation. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Causality: Unlike ATP-based assays which can be confounded by UA's mitochondrial modulation (mitophagy), Resazurin relies on cytosolic diaphorases. This provides a more accurate reflection of viable biomass without mitochondrial artifact bias[4].

Step 4: Orthogonal Validation via Flow Cytometry

  • Action: Harvest cells from synergistic dose wells. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: Viability assays cannot distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. Annexin V/PI staining confirms whether the synergistic reduction in biomass is driven by true apoptosis (caspase-mediated externalization of phosphatidylserine) rather than mere cell cycle arrest.

Translational Outlook

The transition from natural product screening to clinical oncology requires compounds with favorable toxicity profiles and defined mechanisms. Urolithin A fulfills these criteria. Its ability to target the AKT/WNK1 axis[6], stabilize p53[4], and reverse chemoresistance[1] positions it as a superior alternative to unmodified polyphenols like Ellagic Acid. For drug development professionals, formulating UA into nanoparticle delivery systems represents the next logical frontier to maximize its intratumoral bioavailability and adjuvant potential.

References
  • Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - nih.gov - 1

  • Microbial Metabolite, Macro Impact: Urolithin A in the Nexus of Insulin Resistance and Colorectal Tumorigenesis - mdpi.com - 3

  • Urolithin A gains in antiproliferative capacity by reducing the glycolytic potential via the p53/TIGAR axis in colon cancer cells - oup.com - 4

  • Urolithin A Protects Ovarian Reserve Via Inhibiting PI3K/Akt Signaling and Preventing Chemotherapy-Induced Follicle Apoptosis - mdpi.com - 5

  • Urolithin A targets the AKT/WNK1 axis to induce autophagy and exert anti-tumor effects in cholangiocarcinoma - frontiersin.org - 6

  • Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - mdpi.com - 7

  • Recent Progress in Nutrition Ellagic Acid - A Dietary Polyphenol with Anticancer Activity that Deserves More Consideration - lidsen.com - 2

Sources

Benchmarking Novel Cholinesterase Inhibitors: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In vitro benchmarking, IC₅₀ comparative analysis, and optimized Ellman’s assay methodologies.

Introduction: The Strategic Imperative of Benchmarking

In the development of neurotherapeutics—particularly for neurodegenerative disorders like Alzheimer's disease (AD)—targeting the cholinergic deficit remains a primary pharmacological strategy. When developing novel chemical entities, benchmarking against clinically established cholinesterase inhibitors is not merely a regulatory formality; it is a scientific necessity to establish potency, selectivity, and mechanism of action.

As a Senior Application Scientist, I approach benchmarking as a multi-dimensional matrix. We do not just look at raw inhibitory power; we evaluate the selectivity between Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). While AChE is the primary enzyme responsible for acetylcholine (ACh) hydrolysis in healthy brains, BChE activity paradoxically increases as AD progresses, making dual-inhibition a highly relevant clinical strategy [1].

This guide provides a rigorous framework for benchmarking novel compounds against industry standards: Donepezil , Rivastigmine , and Galantamine .

Mechanistic Context & Pathway Visualization

To understand the causality behind our experimental design, we must first visualize the target microenvironment. Cholinesterase inhibitors act within the synaptic cleft to prevent the degradation of ACh, thereby prolonging receptor activation and enhancing cholinergic neurotransmission.

Pathway Presynaptic Presynaptic Terminal (ACh Synthesis & Vesiculation) Release ACh Release Presynaptic->Release Cleft Synaptic Cleft (ACh Accumulation) Release->Cleft Receptor Postsynaptic ACh Receptors (Signal Transduction) Cleft->Receptor Activation AChE Acetylcholinesterase (AChE) (ACh Hydrolysis) Cleft->AChE Hydrolysis into Choline + Acetate Inhibitor Reference Inhibitor (e.g., Donepezil) Inhibitor->AChE Competitive/Allosteric Blockade

Fig 1: Cholinergic synapse signaling and the mechanism of action of cholinesterase inhibitors.

Comparative Inhibitory Potency (Quantitative Benchmarks)

The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). A robust benchmarking panel should include compounds with distinct selectivity profiles.

  • Donepezil: A highly potent, reversible, and highly selective AChE inhibitor.

  • Rivastigmine: A pseudo-irreversible "carbamylating" agent that acts as a dual inhibitor of both AChE and BChE.

  • Galantamine: A moderate AChE inhibitor that also acts as a positive allosteric modulator (PAM) of nicotinic receptors.

Table 1: In Vitro IC₅₀ Benchmarking Matrix
Reference CompoundAChE IC₅₀ (nM)BChE IC₅₀ (nM)Selectivity Ratio (AChE over BChE)Mechanism / Notes
Donepezil ~6.7 - 11.6~7,400High (~1100x)Reversible, highly AChE-selective[1].
Rivastigmine ~4.3~31Low (~7x)Dual inhibitor; pseudo-irreversible [1].
Galantamine ~410 - 1,270>10,000Moderate-HighReversible; allosteric modulator [1].

Data Note: IC₅₀ values are highly sensitive to assay conditions (enzyme source, substrate concentration, temperature). Novel compounds must be tested side-by-side with these reference standards on the same plate to ensure valid relative comparisons.

Experimental Methodology: The Optimized Ellman’s Assay

The gold standard for determining cholinesterase activity is the spectrophotometric method developed by Ellman et al. (1961). It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.

Causality in Protocol Design (Expert Insights)

Before executing the protocol, it is critical to understand the failure points of the assay:

  • DTNB/ATCh Ratio: High excesses of DTNB can actually inhibit ATCh hydrolysis, artificially lowering the measured enzyme activity. The ratio of DTNB to ATCh must be carefully optimized [3].

  • Solvent Interference: Many novel compounds are highly lipophilic and require DMSO for dissolution. However, DMSO exhibits potent inhibitory effects on human cholinesterases. The final assay concentration of DMSO must strictly remain below 1% (v/v), and a vehicle control is an absolute necessity to prevent false positives [4].

  • Thiol Reactivity: DTNB will react with any free sulfhydryl groups in biological samples, creating high background noise. If using crude tissue homogenates instead of purified enzymes, sample depletion of endogenous thiols or a modified two-step Ellman's assay is required[2].

Self-Validating Workflow Visualization

Workflow Prep 1. Reagent Prep (Enzyme, DTNB, ATCh) Plate 2. Plate Setup (Blanks, Controls, Tests) Prep->Plate Incubate 3. Pre-incubation (Enzyme + Inhibitor, 10 min) Plate->Incubate Substrate 4. Reaction Initiation (Add ATCh substrate) Incubate->Substrate Read 5. Kinetic Read (Absorbance at 412 nm) Substrate->Read Analyze 6. Data Analysis (IC50 Calculation) Read->Analyze

Fig 2: Step-by-step workflow for the optimized high-throughput Ellman's assay.

Step-by-Step Protocol (96-Well Plate Format)

This protocol is designed as a self-validating system. By incorporating enzyme-free blanks and uninhibited controls, researchers can isolate true inhibitory effects from background thiocholine hydrolysis or intrinsic compound absorbance.

Reagent Preparation:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • DTNB Solution: 10 mM DTNB in phosphate buffer (Protect from light).

  • Substrate (ATCh): 14 mM Acetylthiocholine iodide in deionized water (Prepare fresh daily).

  • Enzyme: 1 U/mL AChE (e.g., from electric eel or recombinant human) in phosphate buffer.

Plate Setup & Execution:

  • Background Blank (No Enzyme): Add 150 µL Buffer + 10 µL DTNB + 10 µL Vehicle Solvent.

  • Uninhibited Control (100% Activity): Add 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL Vehicle Solvent.

  • Test/Reference Wells: Add 140 µL Buffer + 10 µL AChE + 10 µL DTNB + 10 µL Test Compound (at varying concentrations to generate a dose-response curve).

  • Pre-Incubation: Incubate the plate for 10–15 minutes at 25°C. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Initiation: Add 10 µL of ATCh solution to all wells rapidly using a multichannel pipette.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5–10 minutes using a microplate reader.

Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Calculate the percentage of inhibition relative to the uninhibited control. Plot the % inhibition against the log[Inhibitor] and fit the data using non-linear regression (e.g., four-parameter logistic equation) to derive the IC₅₀.

References

  • PubMed (NCBI). Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. Available at:[Link]

  • PubMed (NCBI). New findings about Ellman's method to determine cholinesterase activity. Available at:[Link]

  • Academia.edu. The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. Available at: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.